CP-547632 TFA
Description
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Properties
Molecular Formula |
C22H25BrF5N5O5S |
|---|---|
Molecular Weight |
646.4 g/mol |
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H24BrF2N5O3S.C2HF3O2/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;3-2(4,5)1(6)7/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);(H,6,7) |
InChI Key |
WIHDHJQGGVAEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-547,632 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547,632 trifluoroacetate (TFA) is a potent, orally bioavailable, small-molecule inhibitor of receptor tyrosine kinases (RTKs) that play a pivotal role in tumor angiogenesis and growth. This technical guide provides a comprehensive overview of the core mechanism of action of CP-547,632, detailing its molecular targets, downstream signaling effects, and the experimental evidence that substantiates its anti-angiogenic and anti-tumor activities. The information is presented with clearly structured data, detailed experimental protocols, and visualizations to facilitate a deep understanding for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Dual Inhibition of VEGFR-2 and FGF Receptors
CP-547,632 is a novel isothiazole derivative that functions as an ATP-competitive inhibitor of key tyrosine kinases.[1] Its primary mechanism of action is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), and basic Fibroblast Growth Factor (bFGF) receptor kinases.[2][3] By binding to the ATP-binding pocket of these receptors, CP-547,632 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[2]
Signaling through the VEGF/VEGFR-2 and FGF/FGFR pathways is critical for endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Tumors rely on angiogenesis to secure a blood supply for growth and metastasis.[1] By inhibiting these key drivers of angiogenesis, CP-547,632 exerts a powerful anti-tumor effect.[2]
Quantitative Data: In Vitro and In Vivo Potency
The inhibitory activity of CP-547,632 has been quantified in a series of biochemical and cell-based assays, as well as in preclinical in vivo models. The following tables summarize the key quantitative data.
| Target/Assay | IC50 / EC50 | Reference |
| VEGFR-2 Kinase Autophosphorylation | 11 nM | [1][2] |
| Basic FGF Receptor (FGFR) Kinase | 9 nM | [1][2] |
| VEGF-Stimulated VEGFR-2 Phosphorylation (Whole Cell) | 6 nM | [1][2][3] |
| VEGF-Stimulated HUVEC Proliferation | 14 nM | [2] |
| bFGF-Stimulated HUVEC Proliferation | 53 nM | [2] |
| In Vivo VEGFR-2 Phosphorylation (NIH3T3/H-ras tumors) | 590 ng/mL | [1][2][3] |
Table 1: In Vitro and In Vivo Inhibitory Potency of CP-547,632
| Tumor Xenograft Model | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition | Reference |
| Colo-205 (human colon) | 100 | 85% | [1][2] |
| DLD-1 (human colon) | 100 | 69% | [2] |
| MDA-MB-231 (human breast) | 100 | Dose-dependent inhibition | [2] |
Table 2: Anti-Tumor Efficacy of CP-547,632 in Human Tumor Xenograft Models
| Parameter | Effect | Reference |
| Microvascular Density (Colo-205 & DLD-1 tumors) | Significant decrease (25-38%) at 100 mg/kg | [2] |
Table 3: Effect of CP-547,632 on Tumor Microvascular Density
Signaling Pathways and Experimental Workflows
The mechanism of action of CP-547,632 can be visualized through its impact on key signaling pathways and the experimental workflows used to elucidate this mechanism.
Figure 1: Simplified signaling pathway of CP-547,632's mechanism of action.
Figure 2: Experimental workflow for characterizing CP-547,632.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of CP-547,632, based on the primary literature.[2]
VEGFR-2 Kinase Autophosphorylation Assay
-
Objective: To determine the in vitro inhibitory activity of CP-547,632 on VEGFR-2 kinase autophosphorylation.
-
Methodology:
-
The VEGFR-2 enzyme is incubated with varying concentrations of CP-547,632 and ATP in a 96-well plate.
-
The reaction is allowed to proceed at room temperature for 10 minutes.
-
The level of VEGFR-2 autophosphorylation is quantified, typically using an ELISA-based method or radioisotope incorporation.
-
The concentration of CP-547,632 that inhibits 50% of the kinase activity (IC50) is calculated. A Lineweaver-Burk plot is used to confirm the ATP-competitive nature of the inhibition.
-
VEGF-Stimulated VEGFR-2 Phosphorylation in a Whole Cell Assay
-
Objective: To assess the ability of CP-547,632 to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.
-
Methodology:
-
Porcine aorta endothelial cells stably expressing full-length VEGFR-2 are used.
-
Cells are serum-deprived overnight.
-
CP-547,632 is added to the cells at various concentrations and incubated for 1 hour at 37°C in a 5% CO2 incubator.
-
The cells are then stimulated with 500 ng/mL of VEGF.
-
Whole-cell lysates are prepared and immunoprecipitated using an anti-VEGFR-2 antibody.
-
Western blot analysis is performed on the immunoprecipitates using antibodies that recognize either the total VEGFR-2 protein or the phosphorylated form (anti-phosphotyrosine).
-
Band densities are quantified to determine the IC50 value.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
-
Objective: To evaluate the effect of CP-547,632 on VEGF- and bFGF-stimulated endothelial cell proliferation.
-
Methodology:
-
HUVECs are seeded in 96-well plates and allowed to attach.
-
The cells are serum-starved to synchronize their cell cycle.
-
Cells are then treated with various concentrations of CP-547,632 in the presence of a constant concentration of either VEGF or bFGF.
-
After a 48-72 hour incubation period, cell proliferation is assessed using a standard method such as the MTT assay or by measuring tritiated thymidine incorporation.
-
The IC50 value for the inhibition of proliferation is calculated.
-
Murine Corneal Angiogenesis Assay
-
Objective: To determine the in vivo anti-angiogenic activity of CP-547,632.
-
Methodology:
-
A small pellet containing VEGF is surgically implanted into a micropocket created in the avascular cornea of a mouse.
-
The animals are then treated with daily oral doses of CP-547,632 for 5 days.
-
The extent of new blood vessel growth from the limbus towards the pellet is observed and quantified daily using a slit-lamp microscope.
-
The area of neovascularization is measured to assess the inhibitory effect of the compound.
-
Sponge Angiogenesis Assay
-
Objective: To directly compare the in vivo inhibitory activity of CP-547,632 against VEGF- and bFGF-induced angiogenesis.
-
Methodology:
-
Sterile surgical sponges soaked with either VEGF or bFGF are implanted subcutaneously into mice.
-
Mice are treated with daily oral doses of CP-547,632.
-
After a set period (e.g., 5 days), the sponges are explanted.
-
The extent of angiogenesis is quantified by measuring the hemoglobin content of the sponges, which is an indicator of blood vessel formation.
-
Human Tumor Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of CP-547,632.
-
Methodology:
-
Human tumor cells (e.g., Colo-205, DLD-1, MDA-MB-231) are injected subcutaneously into the flank of athymic nude mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives daily oral doses of CP-547,632.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the percentage of tumor growth inhibition is calculated.
-
Microvascular Density (MVD) Measurement
-
Objective: To assess the effect of CP-547,632 on the density of blood vessels within the tumor.
-
Methodology:
-
Tumors from the xenograft studies are harvested and fixed.
-
Paraffin-embedded tumor sections are prepared.
-
Immunohistochemical staining is performed using an antibody against the endothelial cell marker CD31.
-
The stained sections are examined under a microscope, and the number of microvessels in a defined area is counted to determine the microvascular density.
-
Conclusion
CP-547,632 TFA is a potent dual inhibitor of VEGFR-2 and FGF receptor tyrosine kinases. Its mechanism of action is centered on the ATP-competitive inhibition of these receptors, leading to the suppression of downstream signaling pathways that are crucial for angiogenesis. This anti-angiogenic activity translates into significant inhibition of tumor growth in various preclinical models. The comprehensive data from in vitro and in vivo studies, supported by detailed experimental protocols, firmly establish the core mechanism of action of CP-547,632 and underscore its potential as a therapeutic agent in oncology. This technical guide provides a foundational understanding for further research and development of this and similar targeted therapies.
References
CP-547,632 TFA: A Technical Guide to a Dual VEGFR-2 and FGF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547,632 is a potent, orally active, and ATP-competitive small molecule inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor (FGF) kinases.[1][2][3] By effectively blocking these key signaling pathways, CP-547,632 demonstrates significant anti-angiogenic and antitumor efficacy. This technical guide provides a comprehensive overview of CP-547,632, including its mechanism of action, biochemical and cellular activity, in vivo pharmacology, and detailed experimental protocols for its characterization.
Mechanism of Action
CP-547,632 exerts its therapeutic effects by inhibiting the tyrosine kinase activity of VEGFR-2 and FGF receptors. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF and FGF signaling pathways.[1][3]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival. CP-547,632 competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent downstream signaling.
-
FGF Receptor (FGFR) Inhibition: The fibroblast growth factor (FGF) signaling pathway is also critically involved in angiogenesis and tumor cell proliferation. Similar to VEGFR-2, the binding of FGF to its receptor (FGFR) leads to receptor dimerization, transphosphorylation, and activation of downstream signaling pathways. CP-547,632 also effectively inhibits the kinase activity of FGF receptors.
Biochemical and Cellular Activity
The inhibitory activity of CP-547,632 has been quantified in various biochemical and cellular assays.
| Parameter | Target/Assay | Value | Reference |
| IC50 | VEGFR-2 Kinase | 11 nM | [1][2][3][4] |
| IC50 | FGF Kinase | 9 nM | [1][2][3][4] |
| IC50 | VEGF-stimulated VEGFR-2 Autophosphorylation (in whole cells) | 6 nM | [1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
CP-547,632 demonstrates selectivity for VEGFR-2 and bFGF over other tyrosine kinases such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFRβ).[1][2][3] In cellular assays, CP-547,632 inhibits VEGF-stimulated VEGFR-2 phosphorylation in a dose-dependent manner.[1][2][3]
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models have demonstrated the in vivo anti-angiogenic and antitumor activity of CP-547,632.
| Parameter | Model | Dose/Regimen | Result | Reference |
| Tumor Growth Inhibition | Colo-205, DLD-1, and MDA-MB-231 xenografts | 6.25-100 mg/kg/day (p.o.) for 10-24 days | Dose-dependent inhibition of tumor growth | [1][3] |
| Plasma Concentration | Single oral dose in mice | 50 mg/kg | Plasma concentrations exceeded 500 ng/ml for 12 hours | [1][3] |
Oral administration of CP-547,632 leads to a dose-dependent inhibition of VEGFR-2 phosphorylation within tumor xenografts.[1][3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the VEGFR-2 and FGF signaling pathways and the point of inhibition by CP-547,632.
Caption: VEGFR-2 Signaling Pathway Inhibition by CP-547,632.
Caption: FGF Signaling Pathway Inhibition by CP-547,632.
Experimental Workflows
The following diagrams outline the workflows for key experimental assays used to characterize CP-547,632.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Cellular VEGFR-2 Phosphorylation Assay Workflow.
Experimental Protocols
In Vitro Kinase Assay (VEGFR-2 and FGF)
This protocol is adapted from standard kinase assay methodologies.
Materials:
-
Recombinant human VEGFR-2 or FGF kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
CP-547,632 (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper and scintillation counter for radioactive assay
Procedure:
-
Prepare serial dilutions of CP-547,632 in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and CP-547,632 dilution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if using a non-continuous assay).
-
Measure the kinase activity. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence, which is proportional to ADP production. For a radioactive assay, spot the reaction mixture onto P81 paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular VEGFR-2 Phosphorylation Assay
This protocol describes a whole-cell assay to measure the inhibition of VEGF-induced VEGFR-2 autophosphorylation.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium (e.g., EGM-2)
-
Phosphate-buffered saline (PBS)
-
VEGF-A
-
CP-547,632 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
Western blotting reagents and equipment or ELISA kit for phospho-VEGFR-2
Procedure:
-
Plate HUVECs in appropriate culture vessels and grow to near confluence.
-
Serum-starve the cells for 4-24 hours in basal medium.
-
Pre-incubate the cells with various concentrations of CP-547,632 for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately place the plates on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total VEGFR-2 by Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA) and calculate the percentage of inhibition of VEGFR-2 phosphorylation for each concentration of CP-547,632.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of CP-547,632 in a human tumor xenograft model.
Materials:
-
Athymic nude mice
-
Human tumor cell line (e.g., Colo-205, DLD-1, MDA-MB-231)
-
Matrigel (optional)
-
CP-547,632 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject human tumor cells subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CP-547,632 or vehicle orally, once daily, at the desired dose levels.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 10-24 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion
CP-547,632 is a potent dual inhibitor of VEGFR-2 and FGF kinases with demonstrated anti-angiogenic and antitumor properties in preclinical models. Its oral bioavailability and efficacy in inhibiting tumor growth make it a significant compound for further investigation in the development of novel cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies.
References
An In-depth Technical Guide to the ATP-Competitive Inhibition of CP-547,632 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547,632 is a potent, orally active, small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis. This document provides a comprehensive technical overview of CP-547,632, with a focus on its mechanism of action as an ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor (FGF) kinases. Detailed experimental protocols for in vitro and in vivo characterization, along with collated quantitative data and visual representations of relevant signaling pathways and experimental workflows, are presented to support further research and development efforts in the field of anti-angiogenic cancer therapy.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are key signaling molecules that promote angiogenesis by activating their respective receptor tyrosine kinases (RTKs) on the surface of endothelial cells. Consequently, the inhibition of VEGFR and FGFR signaling has emerged as a promising strategy for cancer treatment.
CP-547,632 is a novel isothiazole derivative that has demonstrated potent inhibitory activity against VEGFR-2 and FGF kinases. Its mechanism of action is through competitive binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades. This guide details the biochemical and cellular activity of CP-547,632, its in vivo efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action: ATP-Competitive Inhibition
CP-547,632 functions as an ATP-competitive inhibitor of VEGFR-2 and FGF kinases. This means that it directly competes with endogenous ATP for binding to the catalytic kinase domain of the receptor. By occupying the ATP-binding site, CP-547,632 prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates, a crucial step in the activation of the signaling pathway. This mode of inhibition is reversible and concentration-dependent.
Figure 1: ATP-Competitive Inhibition by CP-547,632.
Quantitative Data
The inhibitory activity of CP-547,632 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 | 11 | [1][2][3] |
| FGF | 9 | [1][2][3] |
IC50: The half maximal inhibitory concentration.
Table 2: Cellular Activity
| Assay | Cell Line | IC50 (nM) | Reference |
| VEGF-stimulated VEGFR-2 Phosphorylation | Porcine Aortic Endothelial (PAE) cells expressing VEGFR-2 | 6 | [2][3] |
Table 3: In Vivo Efficacy and Pharmacodynamics
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Athymic Mice | Colo-205, DLD-1, MDA-MB-231 Xenografts | 6.25-100 mg/kg/day, p.o. | Dose-dependent tumor growth inhibition | [2][4] |
| Mice | NIH3T3/H-ras Tumors | Oral administration | Dose-dependent inhibition of VEGFR-2 phosphorylation (EC50 = 590 ng/ml) | [3] |
p.o.: per os (by mouth) EC50: The half maximal effective concentration.
Table 4: Pharmacokinetic Properties
| Species | Dose | Key Parameter | Value | Reference |
| Mice | 50 mg/kg, single oral dose | Plasma Concentration | > 500 ng/ml for 12 hours | [2][4] |
Signaling Pathways
CP-547,632 targets the VEGFR-2 and FGFR signaling pathways, which are crucial for angiogenesis.
Figure 2: Targeted Signaling Pathways of CP-547,632.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 of CP-547,632 against VEGFR-2.
Figure 3: Workflow for In Vitro Kinase Inhibition Assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
CP-547,632 TFA
-
ATP
-
96-well microtiter plates
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well microtiter plate with poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound substrate.
-
Prepare serial dilutions of CP-547,632 in kinase buffer.
-
Add the recombinant VEGFR-2 kinase to each well.
-
Add the different concentrations of CP-547,632 to the respective wells. Include a no-inhibitor control and a no-kinase control.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the kinase) to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of CP-547,632 and determine the IC50 value by non-linear regression analysis.
Cellular VEGFR-2 Phosphorylation Assay
This protocol details a Western blot-based method to assess the inhibitory effect of CP-547,632 on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Porcine Aortic Endothelial (PAE) cells stably expressing human VEGFR-2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human VEGF-A
-
CP-547,632 TFA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-VEGFR-2 antibody
-
Anti-phospho-VEGFR-2 (e.g., anti-pY1175) antibody
-
Protein A/G agarose beads for immunoprecipitation
-
SDS-PAGE gels and blotting apparatus
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Plate PAE-VEGFR-2 cells and grow to near confluency.
-
Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of CP-547,632 for 1-2 hours.
-
Stimulate the cells with a final concentration of 50 ng/mL VEGF-A for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
For immunoprecipitation, incubate equal amounts of protein from each sample with an anti-VEGFR-2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-receptor complexes.
-
Wash the immunoprecipitates several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with an anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
To control for protein loading, strip the membrane and re-probe with a total anti-VEGFR-2 antibody.
-
Quantify the band intensities to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CP-547,632 in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human tumor cell line (e.g., Colo-205)
-
Matrigel (optional)
-
CP-547,632 TFA
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with institutional guidelines
Procedure:
-
Expand the chosen human tumor cell line in culture.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the dosing solution of CP-547,632 in the vehicle.
-
Administer CP-547,632 or vehicle to the respective groups daily by oral gavage at the predetermined doses.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²) / 2.
-
Monitor the body weight and general health of the animals throughout the study.
-
Continue the treatment for a specified duration (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition for each treatment group.
Conclusion
CP-547,632 is a potent, ATP-competitive inhibitor of VEGFR-2 and FGF kinases with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the clinical potential of CP-547,632 and similar molecules is warranted to advance the development of targeted therapies for cancer.
References
The Role of CP-547,632 TFA in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, primarily through VEGF receptor-2 (VEGFR-2), is a key regulator of this process. Consequently, targeting VEGFR-2 has become a cornerstone of anti-angiogenic cancer therapy. This technical guide provides an in-depth overview of CP-547,632 TFA, a potent small molecule inhibitor of VEGFR-2, and its role in modulating angiogenesis. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the underlying biological and experimental frameworks.
Mechanism of Action of CP-547,632 TFA
CP-547,632 is a novel isothiazole derivative that functions as an orally active, ATP-competitive inhibitor of receptor tyrosine kinases.[1][2] Its primary targets are VEGFR-2 and basic fibroblast growth factor (FGF) receptor, two key drivers of angiogenesis.[1][2] By binding to the ATP-binding site of the kinase domain, CP-547,632 effectively blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[2]
The trifluoroacetic acid (TFA) salt of CP-547,632 is a commonly used formulation in research settings.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of CP-547,632 TFA in inhibiting angiogenesis.
Table 1: In Vitro Inhibitory Activity of CP-547,632
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| VEGFR-2 | Tyrosine Kinase Activity | 11 | [2] |
| FGF Receptor | Tyrosine Kinase Activity | 9 | [2] |
| VEGFR-2 | VEGF-stimulated Autophosphorylation (in whole cells) | 6 | [2] |
Table 2: In Vivo Efficacy of CP-547,632
| Assay | Model | Endpoint | EC50 / Inhibition | Reference |
| VEGFR-2 Phosphorylation | NIH3T3/H-ras Tumor Bearing Mice | Inhibition of tumor VEGFR-2 phosphorylation | 590 ng/ml (EC50) | [2] |
| Corneal Angiogenesis | BALB/c Mice (VEGF-induced) | Inhibition of neovascularization | Potent Inhibition | [2] |
| Sponge Angiogenesis | Mice (VEGF- or bFGF-induced) | Inhibition of angiogenesis | Potent Inhibition | [3] |
Table 3: Antitumor Efficacy of Oral CP-547,632 in Human Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Various Human Xenografts | Once daily oral administration | Up to 85% | [2] |
| Colo-205 (Colon) | 6.25-100 mg/kg/day (p.o.) for 10-24 days | Dose-dependent | [1] |
| DLD-1 (Colon) | 6.25-100 mg/kg/day (p.o.) for 10-24 days | Dose-dependent | [1] |
| MDA-MB-231 (Breast) | 6.25-100 mg/kg/day (p.o.) for 10-24 days | Dose-dependent | [1] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway and Inhibition by CP-547,632
The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. CP-547,632, by blocking the initial autophosphorylation step, effectively shuts down these pro-angiogenic signals.
Experimental Workflow: In Vivo Corneal Angiogenesis Assay
The mouse corneal micropocket assay is a standard in vivo model to assess angiogenesis. A pellet containing a pro-angiogenic factor (e.g., VEGF) is implanted into the normally avascular cornea. The extent of new blood vessel growth towards the pellet is then quantified over time. Anti-angiogenic compounds like CP-547,632 can be administered systemically to evaluate their inhibitory effects.
Detailed Experimental Protocols
In Vitro VEGFR-2 Kinase Activity Assay
This assay measures the direct inhibitory effect of CP-547,632 on VEGFR-2 kinase activity.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
CP-547,632 TFA (in DMSO)
-
Kinase assay buffer
-
96-well plates
-
Plate reader for luminescence or radioactivity detection
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate in each well of a 96-well plate.
-
Add serial dilutions of CP-547,632 TFA to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each concentration of CP-547,632 and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Mouse Corneal Micropocket Angiogenesis Assay
This assay evaluates the anti-angiogenic activity of CP-547,632 in a living animal model.
-
Pellet Preparation:
-
Prepare a sterile mixture of sucralfate and Hydron (poly-HEMA) polymer.
-
Incorporate a known amount of VEGF into the polymer mixture.
-
Cast the mixture into small, uniform pellets and allow them to dry.
-
-
Surgical Procedure:
-
Anesthetize a mouse (e.g., BALB/c).
-
Using a dissecting microscope, create a small pocket in the corneal stroma, approximately 1-1.5 mm from the limbus.
-
Insert a single VEGF-containing pellet into the pocket.
-
-
Treatment and Observation:
-
Administer CP-547,632 TFA to the mice via the desired route (e.g., oral gavage) at various doses, starting from the day of surgery. A control group should receive the vehicle.
-
Examine the corneas daily using a slit-lamp biomicroscope.
-
On a predetermined day (e.g., day 5 or 7), capture images of the corneas.
-
-
Quantification:
-
Measure the length of the newly formed blood vessels extending from the limbal vasculature towards the pellet.
-
Measure the circumferential area of neovascularization (often expressed in "clock hours").
-
Calculate an index of angiogenesis (e.g., vessel area) based on these measurements.
-
Compare the angiogenic response in the treated groups to the control group to determine the extent of inhibition.
-
Conclusion
CP-547,632 TFA is a potent and selective inhibitor of VEGFR-2 and FGF receptor kinases, demonstrating significant anti-angiogenic and antitumor activity both in vitro and in vivo. Its ability to be administered orally further enhances its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-angiogenic therapies. The visualization of the signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and the methods used to evaluate this promising compound. Further clinical investigation of CP-547,632 and similar molecules is warranted to fully elucidate their therapeutic potential in the treatment of cancer and other angiogenesis-dependent diseases.
References
CP-547,632 TFA: A Technical Guide for Researchers
An In-depth Analysis of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor (FGF) Kinase Inhibitor
This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of CP-547,632 trifluoroacetate (TFA). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this potent kinase inhibitor. This document details key experimental protocols and presents signaling pathways and experimental workflows through structured diagrams.
Molecular Structure and Properties
CP-547,632 is a novel isothiazole derivative that acts as a potent, orally bioavailable, and ATP-competitive inhibitor of VEGFR-2 and FGF kinases. The trifluoroacetate salt form is commonly used in research settings.
Table 1: Physicochemical Properties of CP-547,632 and its TFA Salt
| Property | CP-547,632 (Free Base) | CP-547,632 TFA | Trifluoroacetic Acid (TFA) |
| Molecular Formula | C20H24BrF2N5O3S[1] | C22H25BrF5N5O5S[2] | C2HF3O2 |
| Molecular Weight | 532.4 g/mol [1] | 646.43 g/mol [2] | 114.02 g/mol |
| Appearance | Solid powder | Off-white to light yellow solid[2] | Colorless, fuming liquid[3] |
| CAS Number | 252003-65-9[1] | 2805804-54-8[2] | 76-05-1 |
| SMILES | C(CCN1CCCC1)CNC(=O)Nc2c(C(=O)N)c(ns2)OCc3c(cc(cc3F)Br)F[1] | Not directly available | FC(F)(F)C(=O)O[4] |
| InChI Key | HXHAJRMTJXHJJZ-UHFFFAOYSA-N[1] | Not directly available | DTQVDTLACAAQTR-UHFFFAOYSA-N |
Mechanism of Action
CP-547,632 primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2 and FGF receptors.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by signaling through the VEGF/VEGFR pathway.[6]
By competing with ATP for the binding site on the kinase domain of VEGFR-2, CP-547,632 prevents the autophosphorylation of the receptor, which is a crucial step in the activation of downstream signaling cascades.[6] This inhibition leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately impeding the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6]
In Vitro and In Vivo Activity
CP-547,632 has demonstrated potent inhibitory activity in both enzymatic and cell-based assays, as well as significant anti-tumor efficacy in preclinical animal models.
Table 2: In Vitro and In Vivo Inhibitory Activity of CP-547,632
| Assay Type | Target/Model | Parameter | Value |
| Enzymatic Assay | VEGFR-2 Kinase | IC50 | 11 nM[5] |
| FGF Kinase | IC50 | 9 nM[5] | |
| Cell-Based Assay | VEGF-stimulated VEGFR-2 Autophosphorylation | IC50 | 6 nM[5] |
| In Vivo Assay | VEGFR-2 Phosphorylation in NIH3T3/H-ras Tumors (mice) | EC50 | 590 ng/mL[5] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of CP-547,632 against VEGFR-2 kinase.
Methodology:
-
Reagent Preparation: Prepare a kinase assay buffer, a solution of recombinant human VEGFR-2 enzyme, a poly(Glu, Tyr) 4:1 substrate solution, and an ATP solution. Prepare serial dilutions of CP-547,632 TFA in the kinase buffer.
-
Assay Plate Setup: In a 96-well plate, add the kinase buffer, followed by the diluted CP-547,632 TFA or a vehicle control.
-
Enzyme and Substrate Addition: Add the VEGFR-2 enzyme and the substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 30-60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Cellular VEGFR-2 Autophosphorylation Assay
This assay measures the ability of CP-547,632 to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR-2.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of CP-547,632 TFA for a predetermined time.
-
VEGF Stimulation: Stimulate the cells with VEGF to induce VEGFR-2 autophosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.
-
Quantification: Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Mouse Corneal Angiogenesis Assay
This in vivo model assesses the anti-angiogenic activity of CP-547,632.[7]
Methodology:
-
Pellet Preparation: Prepare slow-release pellets containing a pro-angiogenic factor such as VEGF or bFGF, along with sucralfate and a polymer like Hydron.[7]
-
Surgical Implantation: Surgically create a micropocket in the avascular cornea of an anesthetized mouse and implant the pellet.[7]
-
Compound Administration: Administer CP-547,632 TFA or a vehicle control to the mice daily, typically via oral gavage.
-
Observation and Quantification: After a set period (usually 5-6 days), observe and quantify the extent of new blood vessel growth from the limbus towards the pellet using a slit lamp biomicroscope.[7]
-
Data Analysis: Compare the area of neovascularization between the treated and control groups to determine the inhibitory effect of CP-547,632.
Human Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CP-547,632 in a setting that mimics human cancer.[8]
Methodology:
-
Cell Culture: Culture a human tumor cell line of interest (e.g., colon, breast, lung).
-
Tumor Implantation: Subcutaneously inject the tumor cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[8]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Treatment: Administer CP-547,632 TFA or a vehicle control to the mice according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.
Conclusion
CP-547,632 TFA is a potent dual inhibitor of VEGFR-2 and FGF kinases with significant anti-angiogenic and anti-tumor activity. Its well-characterized mechanism of action and efficacy in preclinical models make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the biological effects of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CP-547,632 TFA: A VEGFR/FGFR Kinase Inhibitor
Groton, CT - This technical whitepaper provides an in-depth overview of the discovery, development, and mechanism of action of CP-547,632, a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor kinases. Developed by Pfizer Global Research and Development, this small molecule, identified as a novel isothiazole derivative, has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models, leading to its investigation in clinical trials for the treatment of various human malignancies.
Introduction: Targeting Angiogenesis in Cancer Therapy
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. Signaling through the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) pathways plays a central role in initiating and sustaining tumor-associated angiogenesis. Consequently, the inhibition of these signaling cascades has emerged as a promising strategy in cancer therapy. CP-547,632 was developed to target key receptor tyrosine kinases within these pathways, specifically VEGFR-2 and FGFR, thereby disrupting downstream signaling and inhibiting the angiogenic process.
Discovery and Chemical Synthesis
CP-547,632, chemically known as 3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid amide, was identified through a targeted drug discovery program aimed at identifying potent and selective small molecule inhibitors of VEGFR-2. The synthesis of CP-547,632 is detailed in United States Patent 6,235,764. The trifluoroacetic acid (TFA) salt form of the compound is often used in research and development.
Mechanism of Action
CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 and basic FGF receptor tyrosine kinases.[1] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 and FGFR signaling inhibits endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.
The following diagram illustrates the signaling pathways targeted by CP-547,632:
Caption: CP-547,632 inhibits VEGFR-2 and FGFR signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for CP-547,632 from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target Kinase | IC50 (nM) | Selectivity vs. VEGFR-2 | Reference |
| VEGFR-2 | 11 | - | [2] |
| bFGF Receptor | 9 | ~1.2x | [2] |
| EGFR/Tie-2 Chimera | <10-fold selective | <10x | [3] |
| Platelet-Derived Growth Factor Receptor β | >2500 | >227x | [3] |
| Epidermal Growth Factor Receptor | >10000 | >909x | [3] |
| Insulin Receptor | >10000 | >909x | [3] |
Table 2: Cellular Activity
| Assay | Cell Type | IC50 (nM) | Reference |
| VEGF-stimulated VEGFR-2 Autophosphorylation | Whole cell assay | 6 | [2] |
| VEGF-stimulated Thymidine Incorporation | HUVEC | 14 | [3] |
| bFGF-stimulated Thymidine Incorporation | HUVEC | 53 | [3] |
Table 3: In Vivo Efficacy and Pharmacodynamics
| Model | Parameter | Value | Reference |
| NIH3T3/H-ras Tumor-bearing Mice | VEGFR-2 Phosphorylation Inhibition (EC50) | 590 ng/mL | [2] |
| Human Xenograft Models (Colo-205) | Tumor Growth Inhibition (100 mg/kg/day) | up to 85% | [2] |
| Human Xenograft Models (MDA-MB-231) | Tumor Growth Inhibition | up to 80% | [3] |
| Human Xenograft Models (EBC-1, H460) | Tumor Growth Inhibition (100 mg/kg/day) | ~50% | [3] |
Table 4: Clinical Pharmacokinetics (in combination with Paclitaxel and Carboplatin)
| Parameter | Value | Reference |
| Half-life | ~32 hours | [4] |
| Maximum Tolerated Dose | 200 mg/day | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and development of CP-547,632.
Chemical Synthesis
The synthesis of 3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid amide (CP-547,632) is described in detail in United States Patent 6,235,764, example 30. The synthesis involves a multi-step process culminating in the formation of the final isothiazole derivative.
In Vitro Kinase Assays
The inhibitory activity of CP-547,632 against various tyrosine kinases was determined using standard in vitro kinase assays. A typical protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains are used as the enzyme source. A generic tyrosine-containing polypeptide, such as poly(Glu,Tyr) 4:1, serves as the substrate.
-
Reaction Mixture: The kinase, substrate, and various concentrations of the test compound (CP-547,632) are incubated in a buffer containing ATP and appropriate cofactors (e.g., MgCl2, MnCl2).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including ELISA-based assays using a phosphotyrosine-specific antibody or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).
-
IC50 Determination: The concentration of CP-547,632 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.
Whole-Cell VEGFR-2 Phosphorylation Assay
This assay measures the ability of CP-547,632 to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.[3]
-
Cell Culture: Porcine aortic endothelial cells stably expressing full-length human VEGFR-2 are serum-starved to reduce basal receptor phosphorylation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of CP-547,632.
-
VEGF Stimulation: The cells are then stimulated with a defined concentration of VEGF (e.g., 500 ng/mL) to induce VEGFR-2 autophosphorylation.
-
Lysis and Immunoprecipitation: Cells are lysed, and VEGFR-2 is immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2. The total amount of VEGFR-2 is also determined using a specific anti-VEGFR-2 antibody for normalization.
-
Quantification: The band intensities are quantified to determine the IC50 value.
In Vivo Angiogenesis Assays
This assay provides a quantitative measure of VEGF-induced angiogenesis in vivo.[3]
-
Pellet Implantation: A small, slow-release pellet containing VEGF is surgically implanted into a micropocket created in the avascular cornea of a mouse.
-
Compound Administration: The mice are treated orally with CP-547,632 or vehicle control daily for a specified period (e.g., 5 days).
-
Angiogenesis Assessment: The extent of new blood vessel growth from the limbal vasculature towards the pellet is observed and quantified using a slit-lamp biomicroscope. The area of neovascularization is measured.
This assay allows for the direct comparison of the inhibitory activity of CP-547,632 against both FGF- and VEGF-induced angiogenesis.[2]
-
Sponge Implantation: A sterile sponge containing either bFGF or VEGF is implanted subcutaneously in mice.
-
Compound Administration: The animals are treated with CP-547,632 or vehicle.
-
Angiogenesis Quantification: After a defined period, the sponges are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the sponge, which is indicative of the amount of blood vessel infiltration.
Human Tumor Xenograft Models
The anti-tumor efficacy of CP-547,632 was evaluated in athymic mice bearing human tumor xenografts.[2]
-
Tumor Cell Implantation: Human tumor cells (e.g., Colo-205, MDA-MB-231) are injected subcutaneously into the flank of athymic (nude) mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. CP-547,632 is administered orally on a daily schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.
The following diagram illustrates the general workflow for the discovery and preclinical development of an anti-angiogenic agent like CP-547,632.
Caption: Drug discovery and development workflow for CP-547,632.
Clinical Development
CP-547,632 has been evaluated in clinical trials for various cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and others.[4][5] A Phase I trial in advanced NSCLC explored the safety and pharmacokinetics of CP-547,632 in combination with standard chemotherapy (paclitaxel and carboplatin).[4] In this study, the maximum tolerated dose of CP-547,632 was determined to be 200 mg per day, with common adverse events including diarrhea, fatigue, and nausea.[4] The compound demonstrated a half-life of approximately 32 hours and achieved plasma concentrations associated with anti-angiogenic activity in preclinical models at doses of 150 mg and above.[4]
Conclusion
CP-547,632 is a potent and orally active dual inhibitor of VEGFR-2 and FGF receptor kinases that has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical studies. Its development represents a targeted approach to cancer therapy by disrupting key signaling pathways essential for tumor growth and vascularization. While further clinical investigation is required to fully elucidate its therapeutic potential, the discovery and development of CP-547,632 provide a valuable case study in the rational design and preclinical evaluation of novel kinase inhibitors for the treatment of cancer.
References
- 1. A Mouse Model of the Cornea Pocket Assay for Angiogenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Video: The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye [jove.com]
- 5. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Studies of CP-547,632 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547,632 is a potent, orally bioavailable small molecule inhibitor targeting key tyrosine kinases involved in tumor angiogenesis. Specifically, it is a competitive inhibitor of the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinase.[1][2][3] By inhibiting these signaling pathways, CP-547,632 aims to disrupt the formation of new blood vessels that are essential for tumor growth and metastasis. This document provides a comprehensive overview of the pivotal preclinical studies that have characterized the pharmacological profile of CP-547,632, presented here as its trifluoroacetate (TFA) salt.
Mechanism of Action
CP-547,632 functions by blocking the signaling cascade initiated by VEGF and bFGF, which are crucial for endothelial cell proliferation and migration.[2] The primary target is VEGFR-2, a key receptor in the VEGF signaling pathway that mediates angiogenesis.[2] Inhibition of VEGFR-2 autophosphorylation blocks downstream signaling, leading to an anti-angiogenic effect. The compound also demonstrates potent inhibition of the bFGF kinase, another important mediator of angiogenesis.[1][2] Its selectivity for VEGFR-2 and bFGF kinases over other related tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor beta (PDGFRβ), has been established.[1][2][4]
Caption: Mechanism of action for CP-547,632.
Quantitative Data Summary
The preclinical efficacy of CP-547,632 has been quantified through various in vitro and in vivo assays. The data is summarized below for clarity and comparison.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Source |
| VEGFR-2 | 11 | [1][2] |
| bFGF Kinase | 9 | [1][2] |
| EGFR | >10,000 | [1][2] |
| PDGFRβ | >10,000 | [1][2] |
Table 2: Cellular and In Vivo Efficacy
| Assay Type | Metric | Value | Source |
| Whole Cell VEGFR-2 Autophosphorylation | IC50 | 6 nM | [2] |
| In Vivo VEGFR-2 Phosphorylation (NIH3T3/H-ras tumors) | EC50 | 590 ng/mL (plasma concentration) | [1][2] |
| Human Tumor Xenograft Growth Inhibition (once daily p.o.) | % Inhibition | up to 85% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these preclinical findings.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of CP-547,632 required to inhibit the activity of target kinases by 50% (IC50).
-
Protocol:
-
Enzyme Source: Recombinant human kinase domains (e.g., VEGFR-2, bFGF, EGFR, PDGFRβ).
-
Substrate: A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1.
-
Assay Principle: A multi-well plate-based ELISA format is used. Plates are coated with the substrate.
-
Reaction: The kinase, ATP, and varying concentrations of CP-547,632 are added to the wells and incubated to allow for substrate phosphorylation.
-
Detection: The level of phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., Horseradish Peroxidase). A colorimetric or chemiluminescent substrate is added, and the signal is read using a plate reader.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Whole-Cell VEGFR-2 Autophosphorylation Assay
This assay measures the ability of CP-547,632 to inhibit the phosphorylation of VEGFR-2 within a cellular context.
-
Protocol:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or another cell line endogenously expressing VEGFR-2.
-
Cell Culture: Cells are grown to near confluence and then serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of CP-547,632.
-
Stimulation: Cells are stimulated with VEGF to induce VEGFR-2 autophosphorylation.
-
Lysis: Cells are lysed, and protein concentration is determined.
-
Analysis: An ELISA-based assay is used. A capture antibody for total VEGFR-2 is coated on a plate. The cell lysate is added, followed by a detection antibody that specifically recognizes the phosphorylated form of VEGFR-2.
-
Data Analysis: The signal corresponding to phosphorylated VEGFR-2 is normalized to the total VEGFR-2 and plotted against the inhibitor concentration to determine the IC50.
-
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the efficacy of CP-547,632 in a living organism bearing a human tumor.
-
Protocol:
-
Animal Model: Athymic (nude) mice are used, which lack a functional immune system and can accept human tumor xenografts.
-
Tumor Implantation: Human tumor cells (e.g., colon, lung, or breast cancer cell lines) are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. CP-547,632 is administered orally (p.o.) once daily.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
-
References
Understanding the TFA Salt in CP-547632: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547632 is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor tyrosine kinases.[1][2] Its role in targeting critical angiogenesis pathways has made it a subject of significant interest in oncology research. This technical guide provides an in-depth overview of CP-547632, with a particular focus on the implications of its potential formulation as a trifluoroacetic acid (TFA) salt. The document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its study.
Introduction to CP-547632 and the Significance of the TFA Salt
CP-547632 is a novel isothiazole derivative that competitively inhibits ATP binding to the kinase domain of VEGFR-2 and FGF receptors, crucial mediators of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis. By inhibiting these signaling pathways, CP-547632 demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models.[1][2][3]
While the published literature on CP-547632 does not extensively detail a specific trifluoroacetate (TFA) salt form, the use of TFA is common in the synthesis and purification of small molecules and peptides.[4][5] TFA salts can arise from the use of trifluoroacetic acid during reversed-phase high-performance liquid chromatography (HPLC) purification.[4] It is crucial for researchers to be aware of the potential presence of residual TFA, as it can have biological effects. Studies have shown that TFA salts can sometimes influence experimental outcomes, including cell proliferation assays.[5][6] Therefore, understanding the potential impact of the TFA counter-ion is essential for the accurate interpretation of experimental data.
Mechanism of Action
CP-547632 exerts its anti-angiogenic effects by targeting key receptor tyrosine kinases involved in endothelial cell proliferation, migration, and survival.
2.1. Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Upon binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a downstream signaling cascade, leading to endothelial cell proliferation, migration, and tube formation. CP-547632 acts as an ATP-competitive inhibitor at the VEGFR-2 kinase domain, blocking autophosphorylation and subsequent downstream signaling.[2]
2.2. Inhibition of FGF Receptor Signaling
Basic Fibroblast Growth Factor (bFGF) is another potent pro-angiogenic factor that signals through its receptor (FGFR). Similar to VEGFR-2, the binding of bFGF to its receptor leads to receptor dimerization, activation of its tyrosine kinase domain, and initiation of downstream signaling pathways that promote angiogenesis. CP-547632 has been shown to be a potent inhibitor of FGF kinases as well.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of CP-547632.
Quantitative Data
The following tables summarize the key in vitro and in vivo potency and efficacy data for CP-547632.
Table 1: In Vitro Potency of CP-547632
| Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| VEGFR-2 Kinase | 11 | Enzyme Assay | [1][2] |
| FGF Kinase | 9 | Enzyme Assay | [1][2] |
| VEGF-stimulated VEGFR-2 Autophosphorylation | 6 | Whole Cell Assay | [1][2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of CP-547632
| Parameter | Value | Animal Model | Dosing | Reference |
| VEGFR-2 Phosphorylation Inhibition (EC50) | 590 ng/mL | NIH3T3/H-ras tumor-bearing mice | Oral | [1][2] |
| Tumor Growth Inhibition (Colo-205) | 85% | Athymic mice with human xenografts | Once daily oral | [3] |
| Tumor Growth Inhibition (MDA-MB-231) | 80% | Athymic mice with human xenografts | Once daily oral | [3] |
| Half-life (t1/2) | ~32 hours | Human (NSCLC patients) | Oral | [7] |
| Maximum Tolerated Dose (in combination with paclitaxel and carboplatin) | 200 mg/day | Human (NSCLC patients) | Oral | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CP-547632.
4.1. In Vitro VEGFR-2 Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of CP-547632 on VEGFR-2 kinase activity.
-
Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable detection system.
-
Protocol:
-
Coat 96-well plates with the poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of CP-547632 in a suitable solvent (e.g., DMSO).
-
In each well, add the VEGFR-2 kinase, the diluted CP-547632 or vehicle control, and kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Stop the reaction by washing the plate.
-
Add a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and incubate.
-
After washing, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of CP-547632.
-
4.2. In Vivo Corneal Angiogenesis Assay
-
Objective: To assess the anti-angiogenic activity of CP-547632 in a live animal model.
-
Materials: Anesthetized mice, VEGF-containing pellets, hydron polymer, surgical instruments, CP-547632 formulation for oral administration, and a slit-lamp biomicroscope.
-
Protocol:
-
Prepare pellets containing VEGF embedded in a slow-release hydron polymer.
-
Under anesthesia, create a micropocket in the cornea of each mouse.
-
Implant a VEGF-containing pellet into the corneal pocket.
-
Administer CP-547632 or a vehicle control orally to the mice daily for a specified period (e.g., 5 days).
-
At the end of the treatment period, examine the corneas under a slit-lamp biomicroscope.
-
Quantify the angiogenic response by measuring the area of neovascularization.
-
Compare the extent of angiogenesis in the CP-547632-treated group to the control group.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo corneal angiogenesis assay.
The Role and Considerations of the TFA Salt
As previously mentioned, while specific data on a CP-547632 TFA salt is scarce, the use of trifluoroacetic acid in purification makes its presence a possibility.
5.1. Potential for Biological Activity
Residual TFA in a compound formulation can exhibit biological activity. For instance, some studies on peptides have indicated that TFA can inhibit cell growth at certain concentrations.[5] Conversely, other reports suggest a growth-promoting effect in specific cell lines.[5] This highlights the importance of either quantifying the amount of residual TFA or exchanging the TFA salt for a more biologically inert counter-ion, such as hydrochloride or acetate, especially for sensitive in vitro assays.
5.2. Physicochemical Properties
The salt form of a drug can influence its physicochemical properties, including solubility, stability, and hygroscopicity. While no specific data is available for the TFA salt of CP-547632, researchers should be mindful that different salt forms can have different handling and formulation characteristics.
5.3. TFA Removal or Exchange
For experiments where the presence of TFA is a concern, several methods can be employed for its removal or exchange. These typically involve techniques like ion-exchange chromatography or repeated lyophilization from a solution containing a different acid (e.g., hydrochloric acid).[4][9]
Conclusion
CP-547632 is a potent dual inhibitor of VEGFR-2 and FGF receptor kinases with significant potential as an anti-angiogenic agent in cancer therapy. While the specific TFA salt of CP-547632 is not extensively documented, an understanding of the potential implications of TFA as a counter-ion is crucial for researchers in this field. Careful consideration of the salt form and potential for residual TFA is necessary for the accurate design and interpretation of preclinical studies. The data and protocols presented in this guide provide a comprehensive resource for scientists and professionals involved in the development and investigation of CP-547632 and similar targeted therapies.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Methodological & Application
Application Notes and Protocols for CP-547632 TFA in In Vitro Experiments
These application notes provide detailed protocols for the in vitro evaluation of CP-547632 trifluoroacetate (TFA), a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases. The following sections offer comprehensive methodologies for key experiments, data presentation, and visual representations of signaling pathways and experimental workflows to guide researchers, scientists, and drug development professionals.
Introduction
CP-547632 is an orally active, ATP-competitive inhibitor of VEGFR-2 and FGF kinases.[1] Signaling through the VEGF receptor is a critical pathway for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. CP-547632 has been shown to potently inhibit both VEGF- and bFGF-stimulated signaling and proliferation in endothelial cells. The trifluoroacetate salt form of CP-547632 is often used in research settings. These protocols are designed to facilitate the investigation of its mechanism of action and efficacy in a laboratory setting.
Data Presentation
The inhibitory activity of CP-547632 has been quantified in various in vitro assays. The following table summarizes the key IC50 values for this compound.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| VEGFR-2 Kinase Autophosphorylation | Enzyme Assay | 11 nM | [2] |
| bFGF Receptor Kinase | Enzyme Assay | 9 nM | [2] |
| VEGF-Stimulated VEGFR-2 Phosphorylation | Porcine Aorta Endothelial Cells expressing VEGFR-2 | 6 nM | [3][2] |
| VEGF-Stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 nM | |
| bFGF-Stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 nM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been created using the DOT language.
References
Application Notes and Protocols for CP-547632 TFA in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547632 is a potent, orally bioavailable inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] As a key mediator of angiogenesis, the signaling cascade initiated by the binding of VEGF to VEGFR-2 is crucial for the proliferation, migration, and survival of endothelial cells.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, including cancer and retinopathies, making VEGFR-2 a prime target for therapeutic intervention. The trifluoroacetate (TFA) salt of CP-547632 is a common formulation for research purposes. These application notes provide detailed protocols for designing and executing cell-based assays to evaluate the efficacy of CP-547632 TFA in inhibiting key angiogenesis-related cellular processes.
Mechanism of Action
CP-547632 acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of the receptor upon VEGF stimulation. This blockade of phosphorylation inhibits the activation of downstream signaling pathways responsible for promoting endothelial cell proliferation, migration, and survival.
Data Presentation
The following tables summarize the quantitative data for the inhibitory activity of CP-547632 in various key assays.
| Assay | Description | Cell Line/System | IC50 / EC50 | Reference |
| VEGFR-2 Kinase Inhibition | Inhibition of VEGFR-2 kinase autophosphorylation in a cell-free enzymatic assay. | Recombinant Human VEGFR-2 | 11 nM | [1][2] |
| VEGFR-2 Phosphorylation | Inhibition of VEGF-stimulated VEGFR-2 phosphorylation in a whole-cell assay. | Porcine Aortic Endothelial Cells expressing VEGFR-2 | 6 nM | [1][2] |
| Cell Proliferation | Inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells. | HUVEC | 14 nM | [2] |
| In Vivo VEGFR-2 Phosphorylation | Inhibition of VEGFR-2 phosphorylation in tumors following oral administration. | NIH3T3/H-ras tumors in mice | 590 ng/mL (plasma concentration) | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining accurate and reproducible results. Due to the hydrophobic nature of CP-547632, dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous, sterile DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments. The stability of this compound in aqueous cell culture media should be considered, especially for long-term assays.
VEGFR-2 Phosphorylation Assay
This assay directly measures the ability of this compound to inhibit the initial step in the VEGFR-2 signaling cascade: receptor autophosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Serum-free basal medium (e.g., EBM-2)
-
Recombinant Human VEGF-A
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175) and Rabbit anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency in EGM-2.
-
Serum-starve the cells by replacing the growth medium with serum-free basal medium for 16-24 hours.
-
Prepare serial dilutions of this compound in serum-free basal medium.
-
Pre-treat the serum-starved cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10-15 minutes at 37°C.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
Serum-free basal medium
-
Recombinant Human VEGF-A
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in EGM-2 and allow them to adhere overnight.
-
Serum-starve the cells in basal medium for 24 hours.
-
Replace the medium with fresh basal medium containing various concentrations of this compound or vehicle control, along with 50 ng/mL VEGF-A. Include a control group with no VEGF-A stimulation.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated vehicle control.
Cell Migration Assay (Scratch Assay)
This assay evaluates the impact of this compound on the migratory capacity of endothelial cells, a critical step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
Serum-free basal medium
-
Recombinant Human VEGF-A
-
This compound stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Serum-starve the cells for 24 hours.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh basal medium containing different concentrations of this compound or vehicle control, along with 50 ng/mL VEGF-A.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 8, 12, 24 hours) using a microscope with a camera.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure or migration inhibition compared to the VEGF-A stimulated vehicle control.
Endothelial Cell Tube Formation Assay
This assay models the late stage of angiogenesis where endothelial cells differentiate and form three-dimensional capillary-like structures.
Materials:
-
HUVECs
-
EGM-2
-
Serum-free basal medium
-
Recombinant Human VEGF-A
-
This compound stock solution
-
Matrigel® or other basement membrane matrix
-
96-well plates
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in serum-free basal medium.
-
Prepare a cell suspension containing 1.0-1.5 x 10^5 cells/mL in basal medium with various concentrations of this compound or vehicle control, and 50 ng/mL VEGF-A.
-
Carefully add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Incubate the plate at 37°C for 6-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Visualization of Signaling Pathways and Experimental Workflows
Caption: VEGFR-2 signaling pathway and the inhibitory action of CP-547632.
Caption: General experimental workflow for this compound cell-based assays.
References
Application Notes: CP-547632 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
CP-547632 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] It plays a critical role in blocking the signaling cascade that leads to angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[1][2][4] CP-547632 also demonstrates potent inhibitory activity against the basic fibroblast growth factor (bFGF) kinase.[1][2][4][5][6] Its selectivity makes it a valuable tool for cancer research and drug development, with high potency against VEGFR-2 and bFGF receptor while being significantly less active against other tyrosine kinases like EGFR and PDGFRβ.[1][5][7]
This document provides protocols and guidelines for the use of CP-547632 trifluoroacetate (TFA) salt in cell culture applications. The TFA counter-ion is often a remnant of the peptide or small molecule purification process and may have independent biological effects.[8] Therefore, appropriate vehicle controls are essential in all experiments.
Quantitative Data Summary
The inhibitory activity of CP-547632 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy reference.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| VEGFR-2 | 11 | Enzymatic Assay |
| bFGF Receptor | 9 | Enzymatic Assay |
| PDGFRβ | >10,000 | Enzymatic Assay |
| EGFR | 2,700 | Enzymatic Assay |
Data sourced from Beebe et al., 2003.[1][7]
Table 2: Cell-Based Assay Performance
| Assay Description | Cell Type | IC₅₀ (nM) |
|---|---|---|
| VEGF-Stimulated VEGFR-2 Autophosphorylation | Porcine Aortic Endothelial Cells (VEGFR-2 transfected) | 6 |
| VEGF-Stimulated Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 |
| bFGF-Stimulated Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 |
Data sourced from Beebe et al., 2003.[1][7]
Signaling Pathway Inhibition
CP-547632 exerts its effect by directly competing with ATP for the binding site within the catalytic domain of the VEGFR-2 kinase. This action prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking all downstream signaling required for endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by CP-547632.
Experimental Protocols
Protocol 1: Preparation of CP-547632 TFA Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
-
Based on the molecular weight of this compound (646.43 g/mol ), calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Calculation Example: For 1 mg of powder, add 154.7 µL of DMSO for a 10 mM stock.
-
-
Add the calculated volume of DMSO to the vial.
-
Vortex gently until the powder is completely dissolved. A brief sonication in a water bath may assist dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[9]
Protocol 2: Inhibition of VEGF-Stimulated VEGFR-2 Phosphorylation
This protocol is adapted from established methods to measure the inhibition of receptor autophosphorylation in a whole-cell context.[1]
Materials:
-
Endothelial cells expressing VEGFR-2 (e.g., HUVECs or transfected PAE cells)
-
Complete growth medium and serum-free basal medium
-
Recombinant human VEGF
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-VEGFR-2 and anti-phospho-VEGFR-2 (pY1175)
-
Western blot reagents
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
-
Serum Starvation: Once confluent, aspirate the growth medium and wash the cells once with sterile PBS. Add serum-free basal medium and incubate for 1-4 hours at 37°C. This reduces basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from the stock solution. Typical final concentrations for an IC₅₀ determination range from 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Aspirate the starvation medium and add the medium containing the desired concentration of CP-547632 or vehicle. Incubate for 1 hour at 37°C.[1]
-
VEGF Stimulation: Add VEGF to each well to a final concentration of 50-100 ng/mL. Incubate for 5-10 minutes at 37°C. Include a non-stimulated control well (no VEGF).
-
Cell Lysis: Immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Analysis: Collect the supernatant and determine the protein concentration. Analyze the level of phosphorylated VEGFR-2 relative to total VEGFR-2 using Western blotting.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a kinase inhibitor in a cell-based assay.
Caption: General workflow for a cell-based kinase inhibitor assay.
Important Considerations
-
TFA Counter-Ion Effects: The trifluoroacetate (TFA) counter-ion may exert biological effects independent of the compound itself. Studies have shown that TFA can suppress or, in some cases, enhance cell proliferation in a dose-dependent manner, with effects reported at concentrations as low as 10 nM.[8] It is crucial to include a vehicle control (e.g., DMSO) and potentially a TFA salt control (e.g., sodium TFA in media) to distinguish the effects of the inhibitor from those of the counter-ion.
-
Solubility and Stability: CP-547632 is typically dissolved in DMSO for stock solutions. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, as it can be toxic to cells. The stability of the compound in aqueous culture media over the course of the experiment should be considered, as components in the media can impact drug stability.[10][11]
-
Cell Type Specificity: The potency of CP-547632 can vary between different cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for the specific cell type and experimental endpoint being investigated.
-
ATP Competition: As an ATP-competitive inhibitor, the apparent potency of CP-547632 can be influenced by the intracellular ATP concentration.[1] This is an important consideration when comparing results from enzymatic assays (with fixed ATP) and cell-based assays (with physiological ATP levels).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cenmed.com [cenmed.com]
- 6. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. medkoo.com [medkoo.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CP-547632 TFA Stock Solution
Introduction
CP-547632 is a potent, orally bioavailable small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] Signaling through the VEGF/VEGFR-2 pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] CP-547632 acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of VEGFR-2 and subsequent downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][3] This compound also shows inhibitory activity against the basic fibroblast growth factor (bFGF) kinase.[2][4]
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of CP-547632 trifluoroacetate (TFA) salt for use in preclinical research and drug development. The trifluoroacetate counter-ion is often a remnant of the purification process during chemical synthesis and can impact the compound's solubility and handling characteristics.[5] Adherence to proper preparation techniques is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
VEGF-A binding to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[6][7] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K/AKT, and c-Src pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[8][9][10] CP-547632 competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing this initial autophosphorylation step and thereby abrogating the entire downstream signaling cascade.[1][3]
Quantitative Data Summary
This section provides essential data for the accurate preparation of CP-547632 TFA stock solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide trifluoroacetate | [11] |
| Molecular Formula (Free Base) | C₂₀H₂₄BrF₂N₅O₃S | [11][12] |
| Molecular Weight (Free Base) | 532.40 g/mol | [11][12] |
| Molecular Formula (TFA) | C₂H F₃O₂ | [13] |
| Molecular Weight (TFA) | 114.02 g/mol | [13][14] |
| Molecular Weight (TFA Salt) | 646.42 g/mol | Calculated |
| Appearance | Solid powder | [12] |
Note: The molecular weight of the TFA salt is calculated by summing the molecular weights of the free base and the trifluoroacetic acid counter-ion.
Table 2: Example Calculations for a 10 mM Stock Solution in DMSO
| Parameter | Calculation | Result |
| Mass Required for 1 mL | 1 mL x (10 mmol / 1000 mL) x 646.42 g/mol | 0.00646 g = 6.46 mg |
| Mass Required for 5 mL | 5 mL x (10 mmol / 1000 mL) x 646.42 g/mol | 0.0323 g = 32.3 mg |
| Mass Required for 10 mL | 10 mL x (10 mmol / 1000 mL) x 646.42 g/mol | 0.0646 g = 64.6 mg |
Table 3: Storage and Stability Recommendations
| Solution Type | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a desiccator, protected from light and moisture.[5] |
| DMSO Stock Solution | -20°C | Long-term (months) | Aliquot into single-use volumes to avoid freeze-thaw cycles.[12] |
| Aqueous Working Solution | 2-8°C | Short-term (≤ 24 hours) | Prepare fresh daily from the DMSO stock solution.[5] |
Experimental Protocols
1. Materials and Equipment
-
This compound salt (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant nitrile gloves[15][16]
2. Safety Precautions
-
CP-547632 is a potent bioactive compound. Handle with care, avoiding skin contact and inhalation.
-
Trifluoroacetic acid (TFA) and its salts are corrosive and can cause skin and eye burns.[17][18][19] The vapor can be irritating to the respiratory system.[17]
-
All handling of the lyophilized powder and preparation of the concentrated DMSO stock solution should be performed in a certified chemical fume hood.[15][16]
-
Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, at all times.[16]
-
Consult the Safety Data Sheet (SDS) for this compound before use.
-
Dispose of all waste materials according to institutional and local hazardous waste guidelines.[15]
3. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[5]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder (e.g., 6.46 mg for 1 mL of a 10 mM solution) into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous, sterile DMSO to the tube. For example, add 1 mL of DMSO to 6.46 mg of powder.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.[5]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C for long-term use.[12]
4. Protocol for Preparing an Aqueous Working Solution
This protocol describes the dilution of the DMSO stock for use in cell-based assays or other aqueous systems.
-
Thawing: Remove a single aliquot of the DMSO stock solution from the -20°C freezer and thaw it completely at room temperature.
-
Dilution: To minimize precipitation, add the DMSO stock solution dropwise to the desired volume of your aqueous buffer (e.g., cell culture medium) while gently vortexing or swirling the buffer.[5] Do not add the aqueous buffer directly to the concentrated DMSO stock.
-
Final Concentration: Calculate the volume of stock solution needed to achieve the final working concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of aqueous buffer.
-
Usage: Use the freshly prepared working solution immediately or within 24 hours if stored at 2-8°C. The stability of the compound in aqueous media is limited.
Troubleshooting
-
Precipitation in Aqueous Solution: If the compound precipitates upon dilution into an aqueous buffer, try reducing the final concentration of the working solution. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts. It may also be beneficial to pre-warm the aqueous buffer to 37°C before adding the DMSO stock.
-
Compound Inactivity: If the compound shows reduced or no activity, it may have degraded. Avoid repeated freeze-thaw cycles of the DMSO stock, protect solutions from light, and always prepare aqueous working solutions fresh before each experiment. Ensure the initial powder was stored correctly in a dry, dark environment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Cp-547632 | C20H24BrF2N5O3S | CID 9811611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. nbinno.com [nbinno.com]
- 18. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 19. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
Application Notes and Protocols for CP-547,632 TFA in vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547,632 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] Signaling through the VEGF receptor family is a critical pathway for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] CP-547,632 also demonstrates inhibitory activity against the basic fibroblast growth factor (bFGF) receptor.[2][3] By targeting these key drivers of angiogenesis, CP-547,632 has shown significant anti-tumor efficacy in various preclinical mouse models.[2][3] The trifluoroacetic acid (TFA) salt form is often used for stabilization and formulation of therapeutic compounds. This document provides detailed application notes and protocols for conducting in vivo mouse model studies with CP-547,632 TFA.
Mechanism of Action
CP-547,632 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][4] By binding to the ATP-binding site on the receptor's intracellular domain, it blocks autophosphorylation of the kinase, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation and migration.[1][2][3] This ultimately results in a decrease in tumor-associated angiogenesis and subsequent inhibition of tumor growth.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of CP-547,632 in inhibiting the VEGFR-2 signaling pathway.
Data Presentation
In Vitro Kinase and Cell Proliferation Inhibition
| Target | Assay | IC50 (nM) | Reference |
| VEGFR-2 | Kinase Autophosphorylation | 11 | [1][2][3] |
| bFGF Receptor | Kinase Assay | 9 | [2][3] |
| VEGF-stimulated HUVEC proliferation | Thymidine Incorporation | 14 | [1][4] |
| bFGF-stimulated HUVEC proliferation | Thymidine Incorporation | 53 | [1][4] |
| Platelet-derived growth factor receptor β | Kinase Assay | >1000-fold less potent than VEGFR-2 | [1][4] |
| Epidermal growth factor receptor (EGFR) | Kinase Assay | >250-fold less potent than VEGFR-2 | [1][4] |
In Vivo Efficacy and Pharmacodynamics
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | In Vivo VEGFR-2 Phosphorylation Inhibition (EC50) | Reference |
| NIH3T3/H-ras Xenograft | Once daily, p.o. | Up to 85% | 590 ng/mL (plasma concentration) | [2][3] |
| Human Xenografts | Once daily, p.o. | Up to 85% | Not specified | [2][3] |
Experimental Protocols
General In Vivo Xenograft Study Workflow
Caption: General workflow for an in vivo xenograft mouse model study with CP-547,632 TFA.
Detailed Protocol: Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model
1. Cell Culture and Implantation:
- Culture human tumor cells (e.g., various human xenografts) or murine tumor cells (e.g., NIH3T3/H-ras) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS) at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension into the flank of athymic nude mice.
2. Tumor Growth and Animal Randomization:
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²)/2.
- Randomize mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
3. Drug Preparation and Administration:
- Prepare CP-547,632 TFA in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Administer CP-547,632 TFA or vehicle control orally once daily at the desired dose (e.g., 25, 50, 100 mg/kg).
4. Monitoring and Endpoint:
- Measure tumor volume and body weight 2-3 times per week.
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- Euthanize mice at the end of the study.
5. Pharmacodynamic Analysis (Optional):
- To assess the in vivo inhibition of VEGFR-2 phosphorylation, tumors can be harvested at a specific time point after the final dose (e.g., 2 hours).[4]
- Immediately snap-freeze the tumors in liquid nitrogen.
- Prepare tumor lysates and perform immunoprecipitation for VEGFR-2 followed by Western blotting with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2.[1]
Protocol: Corneal Angiogenesis Assay
1. Pellet Implantation:
- Prepare Hydron pellets containing VEGF.
- Surgically implant the pellets into the corneal micropockets of anesthetized BALB/c mice.
2. Treatment:
- Administer CP-547,632 TFA or vehicle control orally once daily for 5 consecutive days.
3. Angiogenesis Assessment:
- On day 5, two hours after the final dose, examine the eyes using a slit lamp microscope.[4]
- Quantify the neovascularization response.
4. Pharmacokinetic Correlation:
- Collect blood samples at the time of assessment to determine plasma concentrations of CP-547,632.[4]
Concluding Remarks
CP-547,632 TFA has demonstrated robust anti-angiogenic and anti-tumor activity in preclinical mouse models. The protocols outlined above provide a framework for evaluating its efficacy and mechanism of action in vivo. Careful consideration of the experimental design, including the choice of tumor model, dosing regimen, and endpoints, is crucial for obtaining reliable and reproducible data. The TFA salt form is a common pharmaceutical preparation, and while its specific impact was not detailed in the reviewed literature for this compound, its use is standard in such preclinical evaluations.
References
Application Notes and Protocols for CP-547,632 TFA in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CP-547,632 TFA, a potent tyrosine kinase inhibitor, in preclinical xenograft tumor models. The information is intended to guide researchers in designing and executing in vivo efficacy studies to evaluate the anti-tumor potential of this compound.
Introduction
CP-547,632 is a novel, orally bioavailable small molecule that acts as an ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3] Signaling through the VEGF pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] By inhibiting VEGFR-2, CP-547,632 effectively blocks this signaling cascade, leading to a reduction in tumor-associated angiogenesis and subsequent inhibition of tumor growth.[1][3] Preclinical studies in various human tumor xenograft models have demonstrated significant anti-tumor efficacy, with up to 85% tumor growth inhibition observed.[1][2][3]
Mechanism of Action
CP-547,632 targets the ATP-binding site of the VEGFR-2 tyrosine kinase, preventing autophosphorylation and the downstream signaling events that lead to endothelial cell proliferation and migration.[1][2] This targeted inhibition of angiogenesis deprives the tumor of the necessary blood supply for its growth and proliferation.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of CP-547,632 in various preclinical models.
Table 1: In Vitro Kinase and Cell-Based Assay Potency
| Target/Assay | IC50 (nM) | Cell Type |
| VEGFR-2 Kinase | 11 | Enzyme Assay |
| FGF Kinase | 9 | Enzyme Assay |
| VEGF-stimulated VEGFR-2 Autophosphorylation | 6 | Whole Cell Assay |
Data sourced from multiple references.[1][2][3]
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
| Tumor Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| Colo-205 (Colon Carcinoma) | Athymic Mice | 6.25-100 mg/kg/day, p.o. | Dose-dependent |
| DLD-1 (Colon Carcinoma) | Athymic Mice | 6.25-100 mg/kg/day, p.o. | Dose-dependent |
| MDA-MB-231 (Breast Carcinoma) | Athymic Mice | 6.25-100 mg/kg/day, p.o. | Dose-dependent |
| Various Human Xenografts | Athymic Mice | Once daily, p.o. | Up to 85% |
p.o. = oral administration. Data sourced from multiple references.[2][3]
Signaling Pathway
The diagram below illustrates the targeted inhibition of the VEGFR-2 signaling pathway by CP-547,632.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo efficacy study of CP-547,632 TFA in a subcutaneous xenograft mouse model.
Animal Model and Husbandry
-
Animal Strain: Athymic nude mice (e.g., NU/J, BALB/c nude) or SCID mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Animals should have ad libitum access to sterile food and water.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
Cell Culture and Tumor Implantation
-
Cell Lines: Human tumor cell lines such as Colo-205, DLD-1 (colon), or MDA-MB-231 (breast).
-
Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio).
-
Inject a suspension of 2-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
Experimental Workflow
Treatment Administration
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Compound Preparation:
-
CP-547,632 TFA can be formulated for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.
-
Prepare fresh formulations regularly and store them appropriately.
-
-
Dosing:
-
Administer CP-547,632 TFA or vehicle control once daily via oral gavage.
-
Dose levels can range from 6.25 to 100 mg/kg.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
Data Collection and Analysis
-
Measurements: Record tumor volumes and body weights at least twice weekly.
-
Study Endpoints: The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a predetermined duration (e.g., 21-28 days).
-
Efficacy Evaluation:
-
T/C Ratio: The ratio of the mean tumor volume of the treated group (T) to the mean tumor volume of the control group (C) at a specific time point. A lower T/C ratio indicates greater efficacy.
-
Tumor Growth Inhibition (%TGI): Calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Toxicity Assessment: Monitor animal health daily. Body weight loss can be an indicator of toxicity.
Logical Relationship of Key Concepts
Conclusion
CP-547,632 TFA is a potent inhibitor of VEGFR-2 mediated angiogenesis with demonstrated in vivo anti-tumor activity in various xenograft models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Careful adherence to established methodologies is crucial for obtaining reproducible and reliable results in preclinical cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. CP-547632 (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy CP-547632 (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 3. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of CP-547,632 TFA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547,632 is a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor tyrosine kinases.[1][2][3] By targeting these key drivers of angiogenesis, CP-547,632 demonstrates significant anti-tumor activity in various preclinical models. These application notes provide detailed protocols for the oral administration of CP-547,632 trifluoroacetate (TFA) salt in mice, establishment of xenograft tumor models, and methods to assess its in vivo efficacy and mechanism of action.
Mechanism of Action
CP-547,632 primarily exerts its anti-tumor effects by inhibiting the autophosphorylation of VEGFR-2, a critical step in the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis.[1][2][3]
Caption: Signaling pathway of VEGFR-2 and the inhibitory action of CP-547,632.
Quantitative Data Summary
The following tables summarize the key quantitative data for CP-547,632 from preclinical studies.
Table 1: In Vitro Potency of CP-547,632
| Target | Assay | IC50 (nM) | Reference |
| VEGFR-2 Kinase | Kinase Assay | 11 | [1][3] |
| FGF Kinase | Kinase Assay | 9 | [1][3] |
| VEGF-stimulated VEGFR-2 Autophosphorylation | Whole Cell Assay | 6 | [1][3] |
Table 2: In Vivo Efficacy and Pharmacodynamics of CP-547,632 in Mice
| Parameter | Mouse Model | Value | Reference |
| Tumor Growth Inhibition | Human Xenografts | Up to 85% | [1][2] |
| VEGFR-2 Phosphorylation Inhibition (EC50) | NIH3T3/H-ras tumors | 590 ng/mL (plasma concentration) | [1][2][3] |
Experimental Protocols
Preparation and Oral Administration of CP-547,632 TFA
This protocol describes the preparation of a CP-547,632 TFA formulation for oral gavage in mice.
Materials:
-
CP-547,632 TFA
-
Vehicle (e.g., 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water)
-
Sterile water
-
Weighing scale
-
Homogenizer or sonicator
-
22-24 gauge oral gavage needles (1.5 inches with a rounded tip)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Formulation of CP-547,632 TFA:
-
Calculate the required amount of CP-547,632 TFA based on the desired dose and the number of animals.
-
Weigh the calculated amount of CP-547,632 TFA.
-
Suspend the compound in the prepared vehicle at the desired concentration.
-
Homogenize or sonicate the suspension to ensure uniformity. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach delivery.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is properly inserted to the pre-measured depth, slowly administer the calculated volume of the drug formulation.
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
References
Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using CP-547632 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing a Western blot analysis to detect the phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and to assess the inhibitory effects of CP-547632 TFA. Included are comprehensive experimental procedures, data interpretation guidelines, and visual representations of the associated signaling pathway and experimental workflow.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain.[1][2][3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2][4] Dysregulation of VEGFR-2 signaling is implicated in various pathologies, most notably in tumor angiogenesis, making it a prime target for anti-cancer therapies.[5][6]
This compound is a potent, orally active, and ATP-competitive inhibitor of both VEGFR-2 and Fibroblast Growth Factor (FGF) kinases.[7][8][9] It has been shown to inhibit VEGF-stimulated autophosphorylation of VEGFR-2 in whole-cell assays with an IC50 value of 6 nM.[9][10][11] This application note details a Western blot protocol to quantify the dose-dependent inhibition of VEGFR-2 phosphorylation by this compound in a cellular context.
Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers the receptor's intrinsic kinase activity, leading to the phosphorylation of key tyrosine residues. This activates multiple downstream signaling cascades that regulate various cellular processes critical for angiogenesis.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing p-VEGFR-2 levels.
Detailed Protocol
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
VEGF-A (Recombinant Human)
-
This compound
-
DMSO (Vehicle)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175)
-
Rabbit anti-VEGFR-2 (Total)
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 1 hour. Include a vehicle-only control (DMSO).
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's instructions for your transfer apparatus.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For analysis of total VEGFR-2 and the loading control, the membrane can be stripped and re-probed with the respective primary and secondary antibodies.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal, and then normalize this ratio to the loading control (β-actin).
-
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment investigating the dose-dependent inhibition of VEGFR-2 phosphorylation by this compound.
| Treatment Group | This compound (nM) | VEGF-A (50 ng/mL) | Relative p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized to Loading Control) | % Inhibition of Phosphorylation |
| Unstimulated Control | 0 | - | 0.05 ± 0.01 | N/A |
| Stimulated Control | 0 | + | 1.00 ± 0.08 | 0% |
| Treatment 1 | 1 | + | 0.85 ± 0.06 | 15% |
| Treatment 2 | 5 | + | 0.52 ± 0.05 | 48% |
| Treatment 3 | 10 | + | 0.28 ± 0.03 | 72% |
| Treatment 4 | 50 | + | 0.09 ± 0.02 | 91% |
| Treatment 5 | 100 | + | 0.06 ± 0.01 | 94% |
Data Interpretation:
The results would be expected to show a low basal level of VEGFR-2 phosphorylation in unstimulated cells. Upon stimulation with VEGF-A, a significant increase in p-VEGFR-2 should be observed. Pre-treatment with this compound is expected to cause a dose-dependent decrease in VEGF-A-induced VEGFR-2 phosphorylation. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal response, can be calculated from this data. Based on published data, this is expected to be around 6 nM.[9][10][11]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive VEGF-A, incorrect antibody dilution, insufficient protein load | Test VEGF-A activity, optimize antibody concentration, increase protein amount |
| High background | Insufficient blocking, inadequate washing, high antibody concentration | Increase blocking time, increase wash duration/volume, decrease antibody concentration |
| Non-specific bands | Antibody cross-reactivity, protein degradation | Use a more specific antibody, ensure fresh protease/phosphatase inhibitors |
| Inconsistent loading | Inaccurate protein quantification, pipetting errors | Re-quantify protein, use calibrated pipettes, normalize to a loading control |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on VEGFR-2 signaling, providing valuable insights for drug development and cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. CP-547632 hydrochloride | FGFR | TargetMol [targetmol.com]
- 9. CP-547632 (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy CP-547632 (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 10. medkoo.com [medkoo.com]
- 11. CP-547632 hydrochloride (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy CP-547632 hydrochloride (PAN-90806) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: Utilizing CP-547,632 TFA in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547,632 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway. By inhibiting VEGFR-2, CP-547,632 can disrupt this pathway, leading to a reduction in tumor angiogenesis and subsequent inhibition of tumor growth.[1][2][3] Preclinical studies have demonstrated that CP-547,632 as a single agent can inhibit tumor growth by as much as 85% in human xenograft models.[1][2][3]
Combining anti-angiogenic agents like CP-547,632 with traditional cytotoxic chemotherapy presents a rational and potentially synergistic approach to cancer treatment. Chemotherapy targets rapidly dividing cancer cells, while CP-547,632 can normalize tumor vasculature, improving the delivery and efficacy of chemotherapeutic agents, and inhibit tumor growth by cutting off its blood supply. This document provides detailed application notes and experimental protocols for investigating the combination of CP-547,632 TFA with standard chemotherapy agents.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
VEGF, secreted by tumor cells, binds to VEGFR-2 on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – all essential for angiogenesis. CP-547,632 acts as an ATP-competitive inhibitor at the tyrosine kinase domain of VEGFR-2, preventing autophosphorylation and blocking the downstream signaling cascade.
References
Troubleshooting & Optimization
CP-547632 TFA solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use of CP-547632 TFA in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is CP-547632 and what is its mechanism of action?
CP-547632 is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, CP-547632 inhibits VEGF-induced autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. This disruption of angiogenesis makes it a compound of interest in cancer research.
Q2: What is the significance of the Trifluoroacetate (TFA) salt form?
CP-547632 is supplied as a trifluoroacetate (TFA) salt. TFA is often used in the purification of synthetic molecules and can impact the solubility and handling of the compound. It is important to be aware of the potential for residual TFA to affect experimental results, and proper reconstitution procedures should be followed.
Q3: How should I store this compound?
Upon receipt, this compound should be stored at -20°C. For long-term storage of stock solutions in DMSO, it is recommended to store them in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions. The following table summarizes the available solubility data.
| Solvent/Medium | Solubility | Molar Concentration (at max solubility) |
| DMSO | ≥ 20 mg/mL | ≥ 30.93 mM |
| Culture Media (e.g., DMEM, RPMI-1640) | Limited (Aqueous) | Not Recommended for direct dissolution |
Note: Direct dissolution in aqueous culture media is not recommended due to the hydrophobic nature of the compound, which can lead to precipitation. It is essential to first prepare a concentrated stock solution in DMSO.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 646.43 g/mol ), weigh 6.46 mg of the compound.
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder. For a 10 mM stock, if you weighed 6.46 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.
Protocol for Preparing Working Solutions in Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.
-
Sterile tubes for dilution.
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.5% v/v) to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
-
Immediate Use: Use the freshly prepared working solutions immediately to avoid potential precipitation of the compound in the aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in culture media | The aqueous solubility of the compound is exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility (but still non-toxic to cells).- Prepare working solutions fresh and use them immediately.- Consider using a culture medium containing serum, as serum proteins can sometimes help to stabilize hydrophobic compounds. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration of the stock solution. | - Aliquot the stock solution and store at -80°C.- Use a freshly thawed aliquot for each experiment.- Re-evaluate the weighing and dilution steps to ensure accuracy. |
| Cell toxicity observed in control group | The concentration of DMSO is too high. | - Calculate the final DMSO concentration in your working solutions and ensure it is below the toxic level for your specific cell line (generally <0.5%).- Include a vehicle control with the same DMSO concentration to differentiate between compound-specific and solvent-specific effects. |
| Compound appears to be inactive | - The compound has degraded.- The experimental concentration is too low. | - Use a fresh stock of the compound.- Perform a dose-response experiment to determine the optimal working concentration for your cell line and assay. |
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the key components of the VEGFR-2 signaling pathway, which is inhibited by CP-547632.
Caption: VEGFR-2 signaling pathway and the inhibitory action of CP-547632.
Troubleshooting Workflow for Solubility Issues
This diagram provides a logical workflow for addressing common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility.
CP-547632 TFA stability and storage conditions
This technical support center provides guidance on the stability and storage of CP-547632 TFA, a potent inhibitor of VEGFR-2 and FGF kinases. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For optimal stability, refer to the storage temperature guidelines summarized in the table below. It is recommended to store the compound under an inert atmosphere, such as nitrogen, to minimize potential degradation from atmospheric moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, it is crucial to use anhydrous solvents and store the solutions at low temperatures in tightly capped vials. For extended storage, aliquoting the solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively available, it is a general best practice for all small molecule inhibitors to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store both the solid compound and its solutions in amber vials or otherwise protected from light.
Q4: What is the impact of the TFA (trifluoroacetate) counterion on the stability of the compound?
A4: The trifluoroacetate counterion is common in synthetic peptides and small molecules. TFA salts can be hygroscopic, meaning they can absorb moisture from the air. This moisture can potentially lead to the degradation of the active compound over time. Therefore, it is critical to store this compound in a dry environment.
Q5: I observed precipitation in my stock solution after storing it in the freezer. What should I do?
A5: Precipitation upon freezing is a common issue. Before use, allow the vial to equilibrate to room temperature and then vortex or sonicate the solution to ensure that the compound has completely redissolved. Visually inspect the solution for any remaining particulates before use. If the precipitate does not redissolve, it may indicate degradation or solubility issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see Table 1). Prepare a fresh stock solution from solid material. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Reduced potency of the inhibitor | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If storing solutions, ensure they are in anhydrous solvent and stored at or below -20°C for short periods. |
| Inaccurate initial concentration of the stock solution. | Ensure the solid compound was fully dissolved when preparing the stock solution. Use sonication if necessary. | |
| Visible changes in the solid compound (e.g., color change, clumping) | Absorption of moisture. | Discard the compound as it may be degraded. Ensure future storage is in a desiccated and tightly sealed environment. |
| Exposure to light or high temperatures. | Store the compound in a dark, temperature-controlled environment as recommended. |
Data Presentation
Table 1: Recommended Storage Conditions for CP-547632
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a desiccator, protected from light. |
| 4°C | 2 years | For shorter-term storage, in a desiccator, protected from light. | |
| In Solvent | -80°C | 6 months | Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | For very short-term storage. Use anhydrous solvent. |
Note: This information is based on data from commercial suppliers. It is always recommended to consult the certificate of analysis provided with your specific batch of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
For storage, aliquot the stock solution into single-use volumes in amber vials and store at -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of a small molecule like this compound under stress conditions.
-
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key factors influencing the stability of this compound.
Caption: Recommended workflow for handling and storing this compound.
Potential off-target effects of CP-547632 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CP-547632 TFA. The information is designed to address specific issues that may be encountered during experiments, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-547632?
CP-547632 is a potent, ATP-competitive inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor tyrosine kinases.[1][2] By inhibiting these kinases, CP-547632 blocks downstream signaling pathways involved in endothelial cell proliferation and migration, which are critical for angiogenesis (the formation of new blood vessels).[1]
Q2: What are the reported IC50 values for CP-547632?
The half-maximal inhibitory concentration (IC50) values for CP-547632 are reported as follows:
| Target | IC50 (nM) |
| VEGFR-2 | 11 |
| bFGF Receptor | 9 |
Data sourced from pharmacological characterization studies.[1]
In a whole-cell assay, CP-547632 inhibited VEGF-stimulated autophosphorylation of VEGFR-2 with an IC50 value of 6 nM.[1]
Q3: How selective is CP-547632?
CP-547632 is reported to be selective for VEGFR-2 and bFGF kinases relative to the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor beta (PDGFRβ), and other related tyrosine kinases.[1][2] However, a comprehensive kinome-wide selectivity profile is not publicly available. As with many kinase inhibitors, the potential for off-target activity at higher concentrations should be considered.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is a trifluoroacetic acid salt. For stock solutions, it is advisable to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C in a dry, dark environment.[3] It is important to note that solutions of CP-547632 may be unstable and preparing fresh solutions is recommended.[2] The trifluoroacetic acid (TFA) is a strong acid and is miscible with water and many organic solvents.[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| Lack of expected phenotype (e.g., no inhibition of angiogenesis) despite confirmed target inhibition. | 1. Activation of compensatory signaling pathways: Inhibition of VEGFR/FGFR signaling may lead to the upregulation of alternative pro-angiogenic pathways. 2. Cell-type specific resistance: The specific cell line used may not be dependent on VEGFR/FGFR signaling for the process being studied. | 1. Probe for compensatory pathways: Perform western blots for key signaling nodes of other pro-angiogenic pathways (e.g., p-Akt, p-ERK). 2. Confirm target engagement: Use a downstream biomarker (e.g., p-VEGFR2) to verify that the inhibitor is active in your specific cell model. 3. Test in multiple cell lines: Use a panel of cell lines with known dependence on VEGFR/FGFR signaling. |
| Unexpected cellular toxicity or phenotype at concentrations close to the IC50 for the primary targets. | 1. Off-target kinase inhibition: CP-547632 may be inhibiting other kinases that are essential for cell survival or the observed phenotype. 2. Non-specific cytotoxicity: At higher concentrations, the compound or the TFA salt may induce cytotoxicity unrelated to its kinase inhibitory activity. | 1. Perform a dose-response curve: Compare the IC50 for the on-target effect (e.g., inhibition of VEGFR2 phosphorylation) with the IC50 for the observed phenotype (e.g., cell death). A significant discrepancy may indicate an off-target effect. 2. Use a structurally unrelated inhibitor: Compare the effects of CP-547632 with another VEGFR/FGFR inhibitor that has a different chemical scaffold. If both produce the same phenotype, it is more likely to be an on-target effect. 3. Rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target protein. |
| Inconsistent results between experiments. | 1. Compound instability: CP-547632 solutions may degrade over time, leading to variable effective concentrations. 2. Variability in cell culture conditions: Changes in cell passage number, serum concentration, or confluency can alter cellular responses to kinase inhibitors. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles and prepare fresh dilutions from a new stock for each experiment. 2. Standardize experimental conditions: Maintain consistent cell culture practices and carefully document all experimental parameters. |
Experimental Protocols
Protocol 1: Western Blot for Inhibition of VEGFR-2 Phosphorylation
This protocol is to determine the on-target activity of CP-547632 by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation in endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
VEGF-A
-
This compound
-
DMSO (vehicle)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate endothelial cells and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with a dose-response range of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR2 and total VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Normalize the p-VEGFR2 signal to total VEGFR2 and a loading control (e.g., GAPDH).
-
Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay
This protocol is to assess the anti-angiogenic activity of CP-547632 in a mouse model.
Materials:
-
Matrigel
-
VEGF-A and bFGF
-
This compound
-
Vehicle control
-
Immunodeficient mice (e.g., nude or SCID)
-
Hemoglobin quantification kit (e.g., Drabkin's reagent) or anti-CD31 antibody for immunohistochemistry
Procedure:
-
Preparation of Matrigel Plugs:
-
Thaw Matrigel on ice.
-
Prepare a mixture of Matrigel, pro-angiogenic factors (VEGF-A and bFGF), and either this compound at the desired concentration or vehicle. Keep the mixture on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
-
Treatment:
-
Administer this compound or vehicle to the mice daily via the appropriate route (e.g., oral gavage) for the duration of the experiment (e.g., 7-14 days).
-
-
Plug Excision and Analysis:
-
At the end of the experiment, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by either:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.
-
-
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Impact of TFA Counter-ion on Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with trifluoroacetic acid (TFA) counter-ions in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of synthetic peptides.[1][2] It is utilized during the cleavage step to release the peptide from the solid-phase resin and as an ion-pairing agent to enhance peak resolution during High-Performance Liquid Chromatography (HPLC) purification. Consequently, synthetic peptides are often isolated as TFA salts, where positively charged amino groups on the peptide are associated with the negatively charged trifluoroacetate anion.[1][2]
Q2: Can residual TFA in my peptide sample affect my cell-based experiments?
A2: Yes, residual TFA can significantly impact a wide range of biological assays.[1][2] It has been demonstrated to inhibit or, in some cases, stimulate cell proliferation, even at nanomolar concentrations.[1] TFA can also act as an allosteric modulator of receptors and interfere with enzymatic assays.[1] For sensitive cell-based assays, it is recommended to reduce TFA levels to less than 1%.[3][4][5]
Q3: What are the common biological effects observed due to TFA contamination?
A3: The reported effects of TFA in biological systems are varied and can be cell-type dependent. These include:
-
Inhibition of cell proliferation: Observed in osteoblasts and chondrocytes at concentrations as low as 10 nM.[1]
-
Stimulation of cell growth: Some studies have reported a TFA-induced increase in cell growth at higher concentrations (0.5–7.0 mM).[6]
-
Receptor modulation: TFA has been identified as an unintended allosteric modulator of the glycine receptor.[1]
-
Alteration of assay pH: As a strong acid, TFA can lower the pH of your assay solution, potentially affecting enzyme activity and cell health.[1]
-
Interference with structural analysis: TFA has a strong absorbance band that can interfere with the analysis of peptide secondary structure by infrared spectroscopy.[1]
Q4: How can I determine the amount of TFA in my peptide sample?
A4: Several analytical techniques can be used to quantify TFA content, including:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method for determining TFA concentration.[1]
-
Ion Chromatography (IC): Can be used to separate and quantify trifluoroacetate anions.[1]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): Allows for the detection and quantification of non-volatile compounds like TFA salts.[1]
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Can be used to monitor the removal of TFA.[1]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT, Alamar Blue)
-
Potential Cause: Interference from residual TFA counter-ions in your synthetic peptide.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock solution using one of the analytical methods listed in FAQ 4.
-
Perform a Counter-ion Exchange: If TFA levels are significant, consider exchanging the TFA for a more biologically compatible counter-ion like acetate or hydrochloride (HCl).[1] Refer to the detailed protocols in the "Experimental Protocols" section below.
-
Run a TFA Control Experiment: To determine the direct effect of TFA on your specific cell line, perform a dose-response experiment using sodium trifluoroacetate (NaTFA). This will help you identify the concentration at which TFA alone impacts cell viability.
-
Issue 2: Poor or Irreproducible Results in Enzyme Kinetic Assays
-
Potential Cause: Alteration of assay pH by TFA.
-
Troubleshooting Steps:
-
Check the pH: Measure the pH of your final assay solution after the addition of the peptide.[1]
-
Ensure Sufficient Buffer Capacity: Verify that your assay buffer has enough buffering capacity to maintain a stable pH upon the addition of the TFA-containing peptide solution.[1]
-
Perform a Counter-ion Exchange: As with cell-based assays, exchanging TFA for a weaker acid counter-ion like acetate can mitigate pH-related issues.[1]
-
Data Presentation
Table 1: Reported Effects of TFA on Cell Viability
| Cell Type | TFA Concentration | Observed Effect |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and thymidine incorporation.[7][8] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell number and thymidine incorporation.[7][8] |
| Neonatal Mouse Calvariae | 10 nM - 100 nM | Reduced cell number and thymidine incorporation.[7][8] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Enhanced cell growth and protein synthesis.[6] |
| Various Cancer Cell Lines | Not Specified | Can introduce experimental variability, leading to false positives or reduced signals in cytotoxicity assays.[2] |
Experimental Protocols
Protocol 1: Control Experiment to Assess TFA Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent effect of TFA on the viability of a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sodium trifluoroacetate (NaTFA)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare NaTFA Dilutions: Prepare a stock solution of NaTFA in your cell culture medium. Perform a serial dilution to achieve a range of final concentrations (e.g., 1 nM to 1 mM).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of NaTFA. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a duration that matches your planned peptide experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the TFA concentration to generate a dose-response curve.
Protocol 2: TFA/HCl Counter-ion Exchange by Lyophilization
Objective: To replace TFA counter-ions with hydrochloride (HCl) ions.
Materials:
-
TFA-salt peptide
-
Distilled water or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl)
-
100 mM HCl solution
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the TFA-salt peptide in distilled water at a concentration of approximately 1 mg/mL.[1]
-
HCl Addition: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[1]
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat Cycles: For complete exchange, re-dissolve the lyophilized powder in the HCl solution, freeze, and lyophilize at least two more times.[1]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Visualizations
Caption: Troubleshooting workflow for inconsistent cell viability results.
Caption: Workflow for TFA/HCl counter-ion exchange.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with CP-547632 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-547632 TFA. The information herein is designed to help interpret unexpected experimental results and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
CP-547632 is a potent, orally bioavailable inhibitor of both vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor kinases.[1][2] It functions by competing with ATP for the binding site on the kinase domain, thereby inhibiting downstream signaling pathways involved in angiogenesis and cell proliferation.[1][2]
Q2: I'm observing cytotoxicity in a cell line that does not express high levels of VEGFR-2 or FGFR. What could be the cause?
While CP-547632 is selective for VEGFR-2 and FGFR kinases, it may exhibit off-target activity at higher concentrations.[1][2] This could lead to unexpected cytotoxicity in cell lines that are not dependent on VEGFR or FGFR signaling for survival. It is also possible that the observed effect is due to the trifluoroacetic acid (TFA) salt, which can be cytotoxic to some cell lines at high concentrations.
Q3: My results with this compound are inconsistent across experiments. What are the potential reasons?
Inconsistent results can stem from several factors:
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Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
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Solubility Issues: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture media.
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Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all impact experimental outcomes. Maintain consistent cell culture practices.
Q4: I am not observing the expected inhibition of angiogenesis in my in vivo model. What should I consider?
Several factors could contribute to a lack of efficacy in vivo:
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Pharmacokinetics: The dosing regimen may not be achieving sufficient plasma concentrations of the compound to inhibit the target kinases in the tumor microenvironment.
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Tumor Model: The specific tumor model may have redundant or alternative pro-angiogenic signaling pathways that are not inhibited by targeting VEGFR and FGFR.
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Resistance Mechanisms: The tumor may have developed resistance to the inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
| Observation | Potential Cause | Troubleshooting Steps |
| Increased cell death in a "low-expressor" cell line. | Off-target kinase inhibition. | 1. Perform a dose-response curve: Determine the IC50 for both the target cell line and a control cell line with low VEGFR/FGFR expression. A narrow window between the two IC50 values may suggest off-target effects. 2. Kinome profiling: If available, analyze kinome profiling data for CP-547632 to identify potential off-target kinases expressed in your cell line. 3. Use a structurally different inhibitor: Compare the effects with another dual VEGFR/FGFR inhibitor to see if the phenotype is consistent. |
| No effect on cell viability despite confirmed target inhibition. | The cell line is not dependent on VEGFR/FGFR signaling for survival. | 1. Confirm target engagement: Use a Western blot to verify that this compound is inhibiting the phosphorylation of VEGFR-2 and/or FGFR downstream targets (e.g., ERK, Akt) in your treated cells. 2. Assess pathway dependence: Use genetic approaches (e.g., siRNA, CRISPR) to confirm that knockdown of VEGFR-2 or FGFR phenocopies the effect (or lack thereof) of the inhibitor. |
| Paradoxical increase in proliferation at low concentrations. | Activation of compensatory signaling pathways. | 1. Phospho-proteomic screen: Analyze changes in the phosphorylation status of a broad range of signaling proteins to identify upregulated pathways. 2. Combination therapy: Test the combination of this compound with an inhibitor of the identified compensatory pathway. |
Issue 2: Inconsistent Inhibition of Downstream Signaling
| Observation | Potential Cause | Troubleshooting Steps |
| Variable inhibition of p-VEGFR-2 or p-FGFR between experiments. | Issues with compound handling or experimental setup. | 1. Verify compound integrity: Prepare a fresh stock of this compound. 2. Standardize ligand stimulation: If using VEGF or FGF to stimulate the pathway, ensure consistent ligand concentration and stimulation time. 3. Optimize lysis buffer: Ensure the lysis buffer contains adequate phosphatase and protease inhibitors to preserve phosphorylation states. |
| Inhibition of VEGFR-2 but not FGFR signaling (or vice versa). | Differential sensitivity of the kinases or cell-specific context. | 1. Confirm expression levels: Quantify the relative expression levels of VEGFR-2 and FGFR in your cell model. 2. Titrate the inhibitor: Perform a detailed dose-response curve for the inhibition of each pathway to determine if there is a difference in IC50 values. |
| Rebound activation of signaling after prolonged treatment. | Development of resistance. | 1. Long-term culture: Culture cells in the presence of this compound for an extended period to select for resistant populations. 2. Sequence the kinase domains: Analyze the DNA sequence of the VEGFR-2 and FGFR kinase domains in resistant cells to identify potential mutations that prevent inhibitor binding. |
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Phosphorylation
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Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in 6-well plates and allow them to reach 80-90% confluency.
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Serum Starvation: Starve the cells in serum-free media for 12-16 hours.
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Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes.
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
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Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
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Data Acquisition: Read the plate on a luminometer or spectrophotometer.
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Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizing Signaling Pathways and Workflows
Caption: Simplified signaling pathways of VEGFR-2 and FGFR inhibited by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing CP-547,632 TFA Dosage for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective in vivo use of CP-547,632 TFA, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) receptor kinases. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-547,632?
A1: CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 and bFGF receptor tyrosine kinases. By binding to the ATP pocket of these receptors, it blocks their autophosphorylation, thereby inhibiting downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.
Q2: What is the significance of the trifluoroacetate (TFA) salt form?
A2: The TFA salt of a compound is often used in preclinical studies due to its stability and solubility in certain solvents. However, it's important to be aware that the TFA moiety can affect the compound's physicochemical properties. When preparing formulations, it is crucial to consider the potential for TFA to alter the pH of the solution and to choose appropriate vehicles to ensure solubility and stability.
Q3: What are the common challenges encountered when working with CP-547,632 TFA in vivo?
A3: Researchers may encounter challenges related to:
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Formulation: Due to the hydrophobic nature of many kinase inhibitors, achieving a stable and homogenous formulation for oral gavage can be difficult. The TFA salt may require specific pH conditions or co-solvents for optimal solubility.
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Bioavailability: As with many orally administered small molecules, achieving consistent and adequate bioavailability can be a hurdle.
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Potential Off-Target Effects: While CP-547,632 is a potent inhibitor of VEGFR-2 and bFGF receptors, high concentrations may lead to off-target activities.
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Toxicity: At higher doses, on-target toxicities related to the inhibition of angiogenesis (e.g., effects on wound healing or blood pressure) may be observed. The isothiazole core of the molecule could also have its own toxicity profile.
Q4: How should I prepare a formulation of CP-547,632 TFA for oral administration in mice?
A4: A common approach for formulating hydrophobic small molecules for oral gavage in preclinical studies is to use a vehicle that enhances solubility and stability. While specific data for CP-547,632 TFA is limited in publicly available literature, a general starting point for similar kinase inhibitors with TFA salts involves a multi-component vehicle. A typical formulation might consist of:
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A primary solvent to dissolve the compound (e.g., DMSO, N-Methyl-2-pyrrolidone).
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A surfactant to aid in solubilization and prevent precipitation upon dilution (e.g., Tween® 80, Cremophor® EL).
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A carrier solution to make up the final volume (e.g., saline, phosphate-buffered saline, or a methylcellulose solution).
It is critical to perform small-scale formulation tests to ensure the compound remains in solution at the desired concentration and does not precipitate over time. A pilot study to assess the tolerability of the chosen vehicle in the animal model is also highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates in the dosing vehicle. | Poor solubility of CP-547,632 TFA in the chosen vehicle. | - Increase the percentage of co-solvents like DMSO or NMP (be mindful of potential toxicity).- Try different surfactants or increase their concentration.- Adjust the pH of the vehicle; the solubility of compounds with a TFA salt can be pH-dependent.- Use sonication to aid dissolution. |
| High variability in efficacy between animals. | Inconsistent dosing due to precipitation or instability of the formulation.Variability in oral absorption. | - Prepare fresh dosing solutions daily.- Ensure the formulation is a homogenous suspension or clear solution before each administration.- Consider alternative administration routes if oral bioavailability proves to be a significant issue. |
| Observed toxicity (e.g., weight loss, lethargy). | The dose is too high.Vehicle toxicity.On-target toxicity related to angiogenesis inhibition. | - Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation itself.- Monitor for known side effects of VEGFR inhibitors, such as changes in blood pressure or delayed wound healing. |
| Lack of in vivo efficacy. | Insufficient drug exposure due to poor bioavailability or rapid metabolism.The tumor model is not dependent on VEGFR-2 or bFGF signaling. | - Conduct pharmacokinetic studies to determine the plasma concentration of CP-547,632 after administration.- Confirm the expression and activation of VEGFR-2 and bFGF receptors in your tumor model.- Consider a higher dose, up to the MTD. |
| Potential for bioactivation of the isothiazole ring. | The isothiazole moiety can undergo metabolic activation, potentially leading to reactive metabolites and off-target effects or toxicity. | - Be aware of this potential liability. If unexpected toxicity is observed, it could be related to the metabolism of the isothiazole core.- In-depth toxicology studies may be required to investigate this further. |
Quantitative Data Summary
The following table summarizes in vivo dosage information for CP-547,632 from a preclinical study. It is important to note that optimal dosage can vary significantly depending on the tumor model, animal strain, and experimental endpoint.
| Tumor Model | Animal Model | Administration Route | Dosage | Dosing Schedule | Observed Effect |
| NIH3T3/H-ras Xenograft | Mice | Oral (p.o.) | Not specified | Once daily | Dose-dependent inhibition of VEGFR-2 phosphorylation in tumors (EC50 = 590 ng/ml plasma concentration) |
| Human Xenografts | Athymic Mice | Oral (p.o.) | Not specified | Once daily | Up to 85% tumor growth inhibition |
| Corneal Angiogenesis | BALB/c Mice | Oral (p.o.) | 25 mg/kg | Once daily for 5 days | 75% inhibition of VEGF-induced angiogenesis |
| Corneal Angiogenesis | BALB/c Mice | Oral (p.o.) | 100 mg/kg | Once daily for 5 days | Complete inhibition of VEGF-induced angiogenesis |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study
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Animal Model: Select a suitable tumor model with confirmed dependence on VEGFR-2 and/or bFGF signaling.
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Housing and Acclimatization: House animals in accordance with institutional guidelines and allow for an acclimatization period before the start of the experiment.
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Tumor Implantation: Implant tumor cells or fragments into the appropriate site (e.g., subcutaneously, orthotopically).
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Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Randomization: When tumors reach a predetermined size, randomize animals into treatment and control groups.
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Formulation Preparation: Prepare the CP-547,632 TFA formulation and the vehicle control as described in the FAQ section. Ensure the formulation is stable and homogenous.
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Dosing: Administer the treatment or vehicle according to the planned dosage and schedule (e.g., once daily by oral gavage).
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Data Collection: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
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Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
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Data Analysis: Analyze the data to determine the effect of CP-547,632 TFA on tumor growth and to assess any treatment-related toxicities.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways targeted by CP-547,632 and a typical experimental workflow for an in vivo study.
CP-547632 TFA toxicity and side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-547632 TFA in animal models. The information is compiled from publicly available data on CP-547632, the class of VEGFR-2 inhibitors, and trifluoroacetic acid (TFA) toxicity.
Disclaimer: No specific preclinical toxicology studies for this compound are publicly available. The following guidance is based on the known toxicological profiles of VEGFR-2 inhibitors as a class and trifluoroacetic acid as a separate entity. Researchers should always perform their own dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is CP-547632 and what is its mechanism of action?
CP-547632 is a potent, orally bioavailable inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of VEGFR-2 and thereby inhibiting downstream signaling pathways involved in angiogenesis (the formation of new blood vessels). CP-547632 has been shown to inhibit tumor growth in various animal models by reducing microvascular density.[1] It also shows some activity against other kinases such as the basic fibroblast growth factor (bFGF) receptor.[2]
Q2: What is the purpose of the trifluoroacetate (TFA) salt form?
While specific information on this compound is not available, drug substances are often formulated as salts to improve their solubility, stability, and bioavailability. Trifluoroacetic acid is a common counter-ion used in the purification of peptides and small molecules.
Q3: What are the expected and observed side effects of CP-547632 and other VEGFR-2 inhibitors in animal models?
While specific studies on CP-547632 toxicity are not publicly detailed, it is described as "well-tolerated" in efficacy studies.[1] However, based on the mechanism of action and the known side effects of other VEGFR-2 inhibitors, researchers should be vigilant for the following potential adverse effects in animal models:
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Hypertension: Increased blood pressure is a common side effect of VEGFR-2 inhibition due to the role of VEGF in maintaining normal blood vessel function.[3][4]
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Proteinuria: The presence of excess protein in the urine can occur, indicating potential effects on the kidney's filtration system, where VEGFR-2 is expressed.[3]
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Cardiovascular Effects: Although less common, cardiac issues have been reported with some VEGFR-2 inhibitors.[4]
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Impaired Wound Healing: Due to the role of angiogenesis in tissue repair, a delay in wound healing may be observed.
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Gastrointestinal Effects: Diarrhea and other gastrointestinal disturbances have been noted with some tyrosine kinase inhibitors.[3]
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Hand-Foot Skin Reaction: While more commonly reported in humans, skin reactions on the paws of rodents could potentially occur.[3]
Q4: What is the known toxicity of trifluoroacetic acid (TFA) in animal models?
Studies on trifluoroacetic acid (TFA) and its salts indicate low acute toxicity.[5][6]
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Acute Toxicity: The potential for acute toxicity from TFA is very low.[5]
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Repeat-Dose Toxicity: In repeated-dose oral studies in rats, the liver has been identified as the primary target organ, with effects such as mild liver hypertrophy being observed. TFA is considered a weak peroxisome proliferator in rats.[5]
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Reproductive and Developmental Toxicity: Available data suggests that TFA did not induce adverse effects in an extended one-generation study or in a developmental toxicity study in rats.[5]
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Genotoxicity: TFA did not show genotoxic responses in available assays.[5]
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Acute toxicity at the administered dose.- Off-target effects.- Vehicle-related toxicity. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Review the literature for known off-target effects of VEGFR-2 inhibitors.- Administer the vehicle alone to a control group to rule out vehicle toxicity. |
| Significant Weight Loss (>15-20%) | - Drug-related toxicity (e.g., gastrointestinal).- Reduced food and water intake due to malaise. | - Monitor food and water consumption daily.- Consider dose reduction or less frequent dosing schedule.- Provide supportive care, such as palatable, high-calorie food supplements. |
| Hypertension (Elevated Blood Pressure) | - On-target effect of VEGFR-2 inhibition. | - Monitor blood pressure regularly using appropriate methods for the animal model (e.g., tail-cuff plethysmography).- Establish a baseline blood pressure before starting treatment.- If hypertension is severe, consider dose reduction. |
| Proteinuria (Excess Protein in Urine) | - On-target effect on glomerular endothelial cells. | - Monitor urine for protein content at baseline and throughout the study.- If proteinuria is significant, consider dose reduction and perform histological analysis of the kidneys at the end of the study. |
| Delayed Wound Healing | - Inhibition of angiogenesis, which is crucial for tissue repair. | - Be cautious with any surgical procedures or potential for injury in treated animals.- Monitor any wounds closely for signs of healing. |
| Skin Lesions on Paws | - Potential for hand-foot skin reaction, a known side effect of some tyrosine kinase inhibitors. | - Visually inspect the paws of the animals regularly.- Document and photograph any observed lesions.- Consider dose reduction if lesions are severe. |
Data Presentation
Table 1: Summary of Potential Toxicities of VEGFR-2 Inhibitors in Animal Models
| Toxicity Type | Observed Effects | Animal Models | Potential Monitoring Parameters |
| Cardiovascular | Hypertension, potential for left ventricular dysfunction.[3][4] | Mice, Rats | Blood pressure, heart rate, echocardiography (if available). |
| Renal | Proteinuria, glomerular endotheliosis.[3] | Mice | Urinalysis for protein, serum creatinine, BUN, kidney histology. |
| Dermatological | Hand-foot skin reaction (less common in animals).[3] | - | Visual inspection of paws and skin. |
| General | Weight loss, diarrhea, fatigue.[3] | Mice, Rats | Body weight, food/water intake, clinical observation scores. |
| Wound Healing | Delayed wound closure. | Mice | Measurement of wound size over time. |
Table 2: Summary of Trifluoroacetic Acid (TFA) Toxicity in Rats (Oral Administration)
| Toxicity Endpoint | Findings |
| Acute Oral Toxicity | Very low potential.[5] |
| Target Organ (Repeat-Dose) | Liver (mild hypertrophy).[5] |
| Genotoxicity | No genotoxic responses observed.[5] |
| Reproductive/Developmental | No adverse effects reported in available studies.[5] |
Experimental Protocols
Protocol 1: General In Vivo Dosing and Monitoring
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Dose Preparation: Reconstitute this compound in the recommended vehicle. Ensure complete dissolution. Prepare fresh daily unless stability data indicates otherwise.
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Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
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Baseline Measurements: Before the first dose, record baseline body weight, food and water consumption, and any relevant clinical parameters (e.g., blood pressure).
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Dosing: Administer this compound orally (or via the intended route) at the predetermined dose and schedule. Include a vehicle-only control group.
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Daily Monitoring: Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming). Record body weights at least twice weekly.
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Weekly Monitoring: Monitor food and water consumption.
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Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination, paying close attention to the liver and kidneys.
Visualizations
Caption: Mechanism of action of CP-547632 in the VEGFR-2 signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Decision-making flowchart for managing adverse events in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of adverse effects of anti-VEGF therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Addressing batch-to-batch variability of CP-547632 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of CP-547632 TFA.
Frequently Asked Questions (FAQs)
Q1: What is CP-547632 and what is its mechanism of action?
A1: CP-547632 is a potent, orally bioavailable small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases.[1][2] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of VEGFR-2 and subsequently inhibiting downstream signaling pathways involved in angiogenesis.[3][4]
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors, including differences in purity, the presence of residual solvents or impurities, and variations in the counter-ion (TFA) content. The trifluoroacetate (TFA) salt form, while common in synthesized peptides and small molecules, can sometimes influence experimental outcomes.[5][6][7]
Q3: How can the trifluoroacetic acid (TFA) counter-ion affect my experiments?
A3: Trifluoroacetic acid is often used during the purification of synthetic compounds and remains as a counter-ion in the final product.[6][8] Residual TFA can potentially alter the biological activity of a compound, affect cell viability, or interfere with certain assays.[5][6] The amount of TFA may vary between batches, contributing to inconsistent results.
Q4: What are the key signaling pathways affected by CP-547632?
A4: CP-547632 primarily targets the VEGFR-2 signaling pathway. The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[9][10][11][12]
Troubleshooting Guide
Issue 1: Decreased or variable potency of this compound in our cell-based assays.
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Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
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Ensure the compound has been stored correctly (typically at -20°C in a desiccated environment).
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Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions.
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Consider purchasing a new, validated batch of the compound.
-
-
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Possible Cause 2: Inaccurate concentration of the stock solution.
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Troubleshooting Steps:
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Verify the molecular weight used for calculations, accounting for the TFA salt if the exact value is provided by the supplier.
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Use a calibrated balance for weighing the solid compound.
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Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO).[13]
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-
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Possible Cause 3: Batch-to-batch variation in purity or TFA content.
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Troubleshooting Steps:
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Request the Certificate of Analysis (CoA) for each batch from the supplier to compare purity levels.
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Perform an internal quality control check on the new batch. (See "Experimental Protocol: Qualifying a New Batch of this compound" below).
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If TFA interference is suspected, consider obtaining the compound as a different salt form (e.g., hydrochloride) if available.[14]
-
-
Issue 2: Increased or unexpected cytotoxicity observed with a new batch of this compound.
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Possible Cause 1: Presence of cytotoxic impurities.
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Troubleshooting Steps:
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Review the purity data on the Certificate of Analysis.
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Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it with previous batches.
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If possible, analyze the batch for common impurities using techniques like HPLC or LC-MS.
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-
-
Possible Cause 2: Higher than expected TFA content.
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Troubleshooting Steps:
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High concentrations of TFA can be cytotoxic to some cell lines.[6]
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Run a vehicle control with a corresponding concentration of TFA to assess its direct effect on cell viability.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of CP-547632
| Target/Assay | IC50 Value |
| VEGFR-2 Kinase | 11 nM[1][2][3] |
| bFGF Kinase | 9 nM[1][2] |
| VEGF-stimulated VEGFR-2 Phosphorylation (in cells) | 6 nM[1][2][3] |
| VEGF-stimulated Thymidine Incorporation (HUVEC) | 14 nM[3][4] |
| bFGF-stimulated Thymidine Incorporation (HUVEC) | 53 nM[3][4] |
Table 2: Recommended Quality Control Parameters for this compound Batches
| Parameter | Recommended Specification |
| Purity (by HPLC) | >98% |
| Identity (by ¹H NMR and MS) | Conforms to structure |
| Solubility | Clear solution in DMSO at specified concentration |
| Biological Activity | IC50 in a validated in vitro assay within an acceptable range of a reference standard |
Experimental Protocols
Experimental Protocol: Qualifying a New Batch of this compound
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Visual Inspection: Examine the physical appearance of the compound (e.g., color, solid state). It should be a white to light yellow solid powder.[14][15]
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Solubility Test: Prepare a stock solution in DMSO (e.g., 10 mM). Ensure the compound dissolves completely to form a clear solution.[13]
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Purity and Identity Verification (Optional, if resources permit):
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Analyze the compound by High-Performance Liquid Chromatography (HPLC) to confirm purity.
-
Confirm the molecular weight by Mass Spectrometry (MS).
-
-
Functional Assay:
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Perform a dose-response experiment in a validated cell-based assay (e.g., inhibition of VEGF-induced cell proliferation or VEGFR-2 phosphorylation).
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Run a previously validated batch of this compound in parallel as a positive control.
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Calculate the IC50 value for the new batch and compare it to the reference batch. The values should be within an acceptable fold-range (e.g., +/- 2-fold).
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of CP-547632.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for qualifying a new batch of this compound.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. mdpi.com [mdpi.com]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. CP-547632 hydrochloride (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy CP-547632 hydrochloride (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 15. CP-547632 (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy CP-547632 (PAN-90806) from Supplier InvivoChem [invivochem.com]
Validation & Comparative
A Preclinical Comparison of CP-547,632 TFA and Sunitinib in Cancer Models with a Focus on Renal Cell Carcinoma
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for two tyrosine kinase inhibitors, CP-547,632 TFA and sunitinib. While sunitinib is a well-established therapeutic for renal cell carcinoma (RCC), preclinical data for CP-547,632 in RCC models is not available in the public domain. This guide, therefore, presents a detailed analysis of sunitinib's efficacy in RCC models and separately reviews the available preclinical data for CP-547,632 in other cancer models to offer a comparative perspective based on their known mechanisms of action.
Executive Summary
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with well-documented anti-tumor activity in renal cell carcinoma models, primarily through the inhibition of VEGFR and PDGFR signaling pathways, leading to anti-angiogenic effects. In contrast, CP-547,632 is a potent inhibitor of VEGFR-2 and basic fibroblast growth factor (FGF) kinases. While preclinical studies demonstrate its anti-angiogenic and anti-tumor efficacy in various non-RCC cancer models, a direct comparison with sunitinib in the context of RCC is not possible due to the absence of published data for CP-547,632 in this specific cancer type.
Mechanism of Action
Both CP-547,632 and sunitinib target key pathways involved in tumor angiogenesis and growth. However, their specificities for different receptor tyrosine kinases vary.
CP-547,632 TFA is a novel isothiazole compound that acts as a potent, orally active, ATP-competitive inhibitor of VEGFR-2 and FGF kinases[1][2]. Its selectivity is notable for being less potent against other RTKs like EGFR and PDGFRβ[1][2]. By inhibiting VEGFR-2, CP-547,632 directly blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF), a critical driver of angiogenesis.
Sunitinib is a multi-targeted tyrosine kinase inhibitor that targets several RTKs, including all vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs)[3]. It also inhibits other kinases such as KIT, FLT3, CSF-1R, and RET[3]. In the context of RCC, sunitinib's primary mechanism of action is considered to be its anti-angiogenic effect through the inhibition of VEGFR-2 signaling in tumor endothelium[3]. Some studies also suggest a direct pro-apoptotic effect on RCC tumor cells through the inhibition of STAT3[4].
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways for both compounds.
In Vitro Efficacy
CP-547,632 TFA
CP-547,632 has demonstrated potent inhibition of key kinases and cellular processes related to angiogenesis in various in vitro assays.
| Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| VEGFR-2 Kinase | 11 | Enzyme Assay | [1][2] |
| FGF Kinase | 9 | Enzyme Assay | [1][2] |
| VEGF-stimulated VEGFR-2 Autophosphorylation | 6 | Porcine Aortic Endothelial Cells | [1][2] |
| VEGF-stimulated HUVEC Proliferation | 14 | HUVEC | [2] |
| bFGF-stimulated HUVEC Proliferation | 53 | HUVEC | [2] |
Sunitinib in Renal Cell Carcinoma Cell Lines
Sunitinib has been extensively studied in various RCC cell lines, showing a range of potencies.
| Cell Line | IC50 (µM) | Reference |
| 786-O | 4.6 - 5.2 | [5] |
| ACHN | 1.9 | [5] |
| Caki-1 | 2.8 | [5] |
| 786-O (Sunitinib Resistant) | 22.6 | [5] |
| Caki-1 | ~2.2 | [1] |
| 786-O | 2 | [6] |
| NC-65 | Not specified | [7] |
| Caki-1 | Not specified | [7] |
In Vivo Efficacy
CP-547,632 TFA in Human Tumor Xenograft Models
Oral administration of CP-547,632 has shown significant tumor growth inhibition in several human xenograft models in athymic mice.
| Tumor Model | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| Colo-205 (Colon) | 100 | 12 | 85 | [2] |
| DLD-1 (Colon) | 100 | 9 | 69 | [2] |
| MDA-MB-231 (Breast) | Not specified | 24 | 80 | [2] |
Sunitinib in Renal Cell Carcinoma Xenograft Models
Sunitinib has demonstrated significant anti-tumor effects in various RCC xenograft models.
| Xenograft Model | Dose (mg/kg, p.o., qd) | Outcome | Reference |
| ACHN | 20 | Growth Inhibition | [3] |
| ACHN | 40, 80 | Regression | [3] |
| A-498 | 40 | Stasis | [3] |
| 786-O | 40 | Stasis | [3] |
| SN12C | 40 | Growth Inhibition | [3] |
| SN12C | 80 | Stasis | [3] |
| Renca (murine) | Not specified | Tumor Growth Inhibition | [4] |
| RenCa/sh-PD-L1 | Not specified | Enhanced Sensitivity to Sunitinib | [8] |
Experimental Protocols
General In Vitro Kinase and Cell Proliferation Assays
A standardized approach is typically used to assess the in vitro activity of kinase inhibitors.
-
Kinase Assays: The inhibitory activity of compounds against purified recombinant kinase domains (e.g., VEGFR-2, FGF) is measured. The assay typically involves incubating the kinase, a substrate, ATP, and varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the IC50 value[1][2].
-
Cell Proliferation Assays: Cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 48-72 hours), cell viability or proliferation is measured using assays such as MTT or WST. The results are used to calculate the IC50, the concentration of the drug that inhibits cell growth by 50%[5][7].
-
Receptor Phosphorylation Assays: Cells overexpressing the target receptor (e.g., porcine aortic endothelial cells with VEGFR-2) are serum-starved and then pre-incubated with the inhibitor before stimulation with the corresponding ligand (e.g., VEGF). Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated form of the receptor to assess the inhibitory effect of the compound[1][2].
General In Vivo Xenograft Studies
The in vivo efficacy of anti-cancer agents is commonly evaluated using xenograft models in immunocompromised mice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib activates Axl signaling in renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Tumor Growth and Sensitization to Sunitinib by RNA Interference Targeting Programmed Death-ligand 1 in Mouse Renal Cell Carcinoma RenCa Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of CP-547632 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of CP-547632 TFA, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases.[1][2][3][4] The performance of this compound is objectively compared with other multi-targeted kinase inhibitors, including Pazopanib, Sorafenib, and Sunitinib, supported by experimental data to aid in research and drug development decisions.
Introduction to this compound
CP-547632 is an orally active, ATP-competitive inhibitor of VEGFR-2 and FGF kinases.[1][3] By targeting these key regulators of angiogenesis, the formation of new blood vessels, CP-547632 demonstrates significant anti-tumor efficacy.[2][5][6] This guide delves into its specificity and compares its inhibitory activity against a panel of kinases with that of other well-established inhibitors.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators against various kinases. Lower IC50 values indicate higher potency.
Table 1: Potency against Primary Target Kinases (VEGFR & FGFR)
| Kinase | This compound IC50 (nM) | Pazopanib IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-1 | - | 10[7] | 26 | - |
| VEGFR-2 | 11[2] | 30[7] | 90 | 80[8] |
| VEGFR-3 | - | 47[7] | 20 | - |
| FGFR-1 | 9 (bFGF)[2] | 140[7] | 580[9] | - |
| FGFR-2 | - | - | - | - |
| FGFR-3 | - | 130[7] | - | - |
| FGFR-4 | - | 800[7] | - | - |
Data for CP-547632 against bFGF receptor is presented as a surrogate for FGFR-1. "-" indicates that data was not readily available in the searched sources.
Table 2: Selectivity Against Common Off-Target Kinases
| Kinase | This compound IC50 (nM) | Pazopanib IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| PDGFR-α | - | 71[7] | - | - |
| PDGFR-β | >1000[5] | 81[7] | 57 | 2[8] |
| c-Kit | - | 74[7] | 68 | - |
| Raf-1 | - | - | 6 | - |
| B-Raf | - | - | 22[9] | - |
| EGFR | >1000[5] | - | Not Active[9] | - |
| Flt3 | - | >1000[10] | 58 | 50 (ITD)[8] |
">" indicates an IC50 value greater than the specified concentration, signifying lower potency. "-" indicates that data was not readily available in the searched sources.
Signaling Pathway Inhibition
CP-547632 primarily targets the VEGFR and FGFR signaling pathways, which are crucial for tumor angiogenesis and growth. The diagram below illustrates the key components of these pathways and the point of inhibition by CP-547632.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. The following is a generalized protocol for determining the IC50 values presented in this guide.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96- or 384-well microplates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the microplate.
-
Inhibitor Addition: The serially diluted inhibitor is added to the reaction mixture. Control wells containing only the solvent (e.g., DMSO) are included to determine the 100% kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a capture membrane.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves washing the capture membrane to remove unincorporated radiolabeled ATP and then measuring the remaining radioactivity using a scintillation counter. For non-radiometric assays, detection methods may include fluorescence, luminescence, or absorbance measurements.[11]
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of VEGFR-2 and FGF kinases with high selectivity against other tested kinases such as EGFR and PDGFR-β.[2][5] Its focused activity on key drivers of angiogenesis makes it a valuable tool for cancer research. When compared to other multi-targeted inhibitors like Pazopanib, Sorafenib, and Sunitinib, this compound exhibits a distinct selectivity profile. The choice of inhibitor for a particular research application will depend on the specific kinases and signaling pathways of interest. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies in the field of kinase inhibition and cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Efficacy of CP-547,632 TFA and Axitinib in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two potent tyrosine kinase inhibitors, CP-547,632 TFA and Axitinib, both of which target vascular endothelial growth factor receptors (VEGFRs) to inhibit angiogenesis, a critical process in tumor growth and metastasis. This document summarizes key experimental data, outlines methodologies for essential assays, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these two compounds.
Mechanism of Action and Targeted Signaling Pathways
Both CP-547,632 TFA and Axitinib are small molecule inhibitors that target the ATP-binding site of receptor tyrosine kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. Their primary targets are the VEGFR family of receptors.
CP-547,632 TFA is a potent inhibitor of VEGFR-2 and basic fibroblast growth factor (bFGF) kinases.[1] It demonstrates selectivity for these receptors over others such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).[1] By inhibiting VEGFR-2, CP-547,632 blocks the signaling cascade initiated by VEGF, a key driver of endothelial cell proliferation and migration.[1]
Axitinib is a second-generation, potent, and selective inhibitor of VEGFR-1, -2, and -3.[2] Its high affinity for these receptors leads to the suppression of tumor angiogenesis and vascular permeability.[3] While highly selective for VEGFRs, at higher concentrations, axitinib can also inhibit other kinases like PDGFR and c-KIT.
The signaling pathway targeted by both inhibitors is illustrated below.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of CP-547,632 TFA and Axitinib based on available preclinical data.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Parameter | CP-547,632 TFA | Axitinib | Reference(s) |
| VEGFR-2 Kinase IC50 | 11 nM | 0.2 nM | [1] |
| bFGF Kinase IC50 | 9 nM | Not Reported | [1] |
| VEGF-Stimulated VEGFR-2 Autophosphorylation IC50 (in cells) | 6 nM | Not Reported | [1] |
| VEGF-Stimulated HUVEC Proliferation IC50 | 14 nM | Not Reported | |
| bFGF-Stimulated HUVEC Proliferation IC50 | 53 nM | Not Reported |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Table 2: In Vivo Antitumor and Anti-angiogenic Efficacy
| Parameter | CP-547,632 TFA | Axitinib | Reference(s) |
| Tumor Model | Human tumor xenografts (e.g., Colo-205, DLD-1, MDA-MB-231) | Human tumor xenografts (e.g., breast, colon, lung, melanoma, glioblastoma) | [1][3] |
| Dosing Regimen | Once daily oral administration | Daily systemic administration | [1][3] |
| Tumor Growth Inhibition | Up to 85% | Significant tumor growth inhibition | [1][3] |
| VEGFR-2 Phosphorylation Inhibition in Tumors (EC50) | 590 ng/ml (in NIH3T3/H-ras tumors) | Not Reported | [1] |
| Effect on Angiogenesis | Potent inhibition of VEGF- and bFGF-induced angiogenesis | Potent anti-angiogenic effects, decreased microvascular density | [1][3] |
EC50 represents the plasma concentration of the drug that produces 50% of its maximal effect in vivo.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against VEGFR-2 kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the VEGFR-2 kinase. The amount of phosphorylated substrate is then quantified, typically using an antibody-based detection method (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated substrate peptide
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Test compounds (CP-547,632 TFA or Axitinib) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., phospho-specific antibody, streptavidin-HRP, substrate for HRP, or a commercial ATP detection kit like Kinase-Glo®)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the VEGFR-2 enzyme and the substrate peptide to the wells of a 96-well plate.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the kinase activity. For an ELISA-based method, this involves transferring the reaction mixture to a streptavidin-coated plate, followed by incubation with a phospho-specific antibody, a secondary HRP-conjugated antibody, and a colorimetric substrate. For an ATP-based assay, add the detection reagent and measure luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of the compounds in a living organism.
Objective: To assess the ability of the test compounds to inhibit the growth of human tumors implanted in immunodeficient mice.
Principle: Human cancer cells are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time to determine the efficacy of the treatment.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., Colo-205 for colon cancer)
-
Cell culture medium and supplements
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Test compounds (CP-547,632 TFA or Axitinib)
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen human cancer cell line under sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage) or the vehicle control to the respective groups daily for a specified period.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.
In Vivo Angiogenesis Assay (Corneal Angiogenesis Model)
This assay directly visualizes and quantifies the inhibition of new blood vessel formation.
Objective: To evaluate the anti-angiogenic activity of a test compound in vivo.
Principle: A pellet containing a pro-angiogenic factor (e.g., VEGF) is implanted into the cornea of a mouse. The cornea is avascular, so any new blood vessel growth is a direct result of the implanted factor. The extent of neovascularization is then measured after treatment with the test compound or a vehicle.
Materials:
-
Mice (e.g., BALB/c)
-
VEGF or bFGF
-
Hydron polymer for pellet preparation
-
Surgical microscope and instruments
-
Test compounds and vehicle
Procedure:
-
Prepare slow-release pellets containing VEGF or bFGF.
-
Anesthetize the mice and create a small pocket in the center of the cornea.
-
Implant the pro-angiogenic pellet into the corneal pocket.
-
Administer the test compound or vehicle to the mice daily for a set period (e.g., 5-7 days).
-
At the end of the treatment period, examine the corneas under a slit-lamp microscope.
-
Quantify the angiogenic response by measuring the length and clock hours of the new blood vessels.
-
Calculate the percentage of inhibition of angiogenesis for the treated groups compared to the control group.
Conclusion
Both CP-547,632 TFA and Axitinib are potent inhibitors of the VEGFR signaling pathway with demonstrated preclinical efficacy in inhibiting angiogenesis and tumor growth. Axitinib exhibits a higher potency for VEGFR-2 in in vitro kinase assays. CP-547,632 TFA has also been shown to be a potent inhibitor of the bFGF receptor, which may offer a broader anti-angiogenic profile. The choice between these compounds for further research and development would depend on the specific therapeutic context, desired selectivity profile, and further comparative studies. The experimental protocols and data presented in this guide provide a foundation for such evaluations.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Dissecting the Divergent Anti-Angiogenic Strategies of CP-547632 TFA and Bevacizumab
For Immediate Release
Groton, CT & South San Francisco, CA – November 20, 2025 – In the landscape of anti-angiogenic cancer therapies, two distinct strategies have emerged, embodied by the small molecule inhibitor CP-547632 TFA and the monoclonal antibody bevacizumab. While both agents ultimately aim to stifle tumor growth by cutting off its blood supply, their mechanisms of action, molecular targets, and preclinical profiles reveal fundamental differences. This guide provides a comprehensive comparison of this compound and bevacizumab, offering researchers, scientists, and drug development professionals a detailed examination of their mechanistic dissimilarities, supported by experimental data and detailed protocols.
At a Glance: Key Mechanistic Distinctions
| Feature | This compound | Bevacizumab |
| Drug Class | Small Molecule Tyrosine Kinase Inhibitor | Recombinant Humanized Monoclonal Antibody |
| Molecular Target | Intracellular ATP-binding site of VEGFR-2 and FGFR kinases | Extracellular Vascular Endothelial Growth Factor-A (VEGF-A) |
| Mechanism of Action | Inhibits receptor autophosphorylation and downstream signaling | Sequesters circulating VEGF-A, preventing receptor binding |
| Oral Bioavailability | Yes | No (Administered via intravenous injection) |
| Target Specificity | VEGFR-2, FGFR | VEGF-A |
Delving into the Mechanisms of Action
The fundamental difference between this compound and bevacizumab lies in their point of intervention in the VEGF signaling cascade, a critical pathway for angiogenesis.
Bevacizumab: The Extracellular Sentinel
Bevacizumab is a recombinant humanized monoclonal antibody that functions as an angiogenesis inhibitor by selectively binding to all isoforms of circulating human vascular endothelial growth factor-A (VEGF-A)[1]. By sequestering VEGF-A, bevacizumab prevents it from binding to its receptors, primarily VEGFR-2, on the surface of endothelial cells[1][2][3]. This extracellular blockade effectively neutralizes the primary signal for angiogenesis, leading to an inhibition of new blood vessel formation and a reduction in the blood supply to tumors[2].
This compound: The Intracellular Gatekeeper
In contrast, CP-547632 is a potent, orally bioavailable small molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-2[4]. As an ATP-competitive inhibitor, it blocks the autophosphorylation of the receptor, a critical step in initiating the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival[4]. Notably, CP-547632 also demonstrates potent inhibitory activity against basic fibroblast growth factor (FGF) receptor kinases, another important pathway implicated in angiogenesis[4].
Visualizing the Divergent Pathways
The distinct mechanisms of this compound and bevacizumab can be visualized through their respective points of intervention in the VEGF signaling pathway.
Caption: Bevacizumab binds to extracellular VEGF-A, preventing its interaction with VEGFR-2.
Caption: this compound inhibits the intracellular autophosphorylation of VEGFR-2.
Quantitative Comparison of In Vitro and In Vivo Efficacy
Direct head-to-head comparative studies are limited; however, data from independent preclinical investigations provide insights into the relative potency and efficacy of each agent.
In Vitro Activity
| Compound | Assay | Cell Line / System | IC50 / EC50 | Reference |
| This compound | VEGFR-2 Kinase Inhibition | Enzyme Assay | 11 nM | [4] |
| FGFR Kinase Inhibition | Enzyme Assay | 9 nM | [4] | |
| VEGF-stimulated VEGFR-2 Autophosphorylation | Whole Cell Assay | 6 nM | [4] | |
| Bevacizumab | Inhibition of VEGF-induced Endothelial Cell Proliferation | Choroidal Endothelial Cells | - | Dose-dependent inhibition observed[5] |
| Inhibition of VEGF-induced Endothelial Cell Proliferation | Retinal and Choroidal Endothelial Cells | - | Dose-dependent inhibition observed[6] | |
| Inhibition of HUVEC Migration | HUVECs | - | Significant inhibition at 80 and 160 µg/mL under hypoxia[7] |
In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Human Tumor Xenografts in Athymic Mice | Once daily p.o. | Up to 85% | [4][8] |
| Bevacizumab | Neuroblastoma Xenografts (SK-N-AS, IMR-32, SH-SY5Y) | 5 mg/kg, twice weekly i.p. | 30-63% reduction in angiogenesis | [9] |
| HCT-116 Human Colon Cancer Xenografts | - | 43.2% | [10] | |
| U251-HRE Xenografts | 5 mg/kg, q3dx4 | 40% | [11] |
Experimental Protocols
VEGFR-2 Phosphorylation Assay
Objective: To determine the inhibitory effect of a compound on VEGF-stimulated VEGFR-2 autophosphorylation in a whole-cell context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
Test compound (e.g., this compound)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Anti-total-VEGFR-2 antibody
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot apparatus and reagents
Procedure:
-
Culture HUVECs to near confluency in appropriate growth medium.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Immediately place the culture plates on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 for loading control.
-
Quantify the band intensities to determine the percent inhibition of phosphorylation.
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well culture plates
-
Test compound (e.g., bevacizumab)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Thaw the Basement Membrane Extract (BME) on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a small volume of medium containing various concentrations of the test compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified BME.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and photograph the tube formation using an inverted microscope.
-
For quantitative analysis, the number of branch points, total tube length, and number of loops can be measured using image analysis software.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to aid tumor establishment)
-
Test compound (e.g., this compound or bevacizumab)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to their respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for bevacizumab).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Conclusion
This compound and bevacizumab represent two distinct and elegant approaches to the inhibition of tumor angiogenesis. Bevacizumab acts as an extracellular mop, sequestering the primary angiogenic signal, VEGF-A. In contrast, this compound functions as an intracellular gatekeeper, blocking the enzymatic activity of the VEGFR-2 kinase. The choice between these strategies and the development of future anti-angiogenic therapies will be informed by a deep understanding of their fundamental mechanistic differences, as outlined in this guide. The provided experimental protocols offer a starting point for researchers to further investigate and compare these and other anti-angiogenic agents in their own laboratories.
References
- 1. corning.com [corning.com]
- 2. promocell.com [promocell.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bevacizumab inhibits proliferation of choroidal endothelial cells by regulation of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of proliferation of retinal vascular endothelial cells more effectively than choroidal vascular endothelial cell proliferation by bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Validating CP-547632 TFA Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CP-547632 TFA, a potent ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor (FGF) kinases.[1] Effective validation of target engagement is a critical step in the drug discovery pipeline, confirming that a compound interacts with its intended molecular target in a cellular environment. This guide outlines key experimental approaches, presents comparative data with other known VEGFR-2 inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.
Comparison of Cellular Target Engagement Validation Methods
The following table summarizes key methods for validating the interaction of small molecule inhibitors with VEGFR-2 in a cellular context. Each method offers distinct advantages and readouts.
| Assay | Principle | Readout | This compound IC₅₀ | Alternative Inhibitor IC₅₀ (VEGFR-2) | Advantages | Disadvantages |
| Whole-Cell Autophosphorylation Assay | Measures the inhibition of ligand-induced autophosphorylation of the target kinase within intact cells. | Decrease in phosphorylated VEGFR-2 levels (Western Blot or ELISA). | 6 nM[1] | Sunitinib: 10 nM[2] Sorafenib: 30 nM Axitinib: 0.2 nM[3] | Physiologically relevant, measures direct target inhibition in a cellular context. | Requires specific antibodies for the phosphorylated and total target protein. |
| In Vitro Kinase Assay | Quantifies the enzymatic activity of purified kinase in the presence of an inhibitor. | Reduction in substrate phosphorylation (e.g., luminescence, fluorescence). | 11 nM (VEGFR-2)[1] | Sunitinib: 80 nM[2][4] Sorafenib: 90 nM[5] Axitinib: 0.2 nM[3] | Direct measure of enzymatic inhibition, high-throughput compatible. | Lacks cellular context (e.g., membrane permeability, off-target effects). |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates. | Shift in the melting temperature (Tₘ) of the target protein. | Data not publicly available | Data not publicly available for VEGFR-2 | Label-free, applicable to various targets without the need for specific antibodies against post-translational modifications. | Can be technically challenging and may not be suitable for all targets. |
Experimental Protocols
Whole-Cell VEGFR-2 Autophosphorylation Assay
This protocol details the measurement of VEGFR-2 autophosphorylation in response to VEGF stimulation and its inhibition by this compound or other inhibitors.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.
-
Cell culture medium (e.g., EGM-2).
-
Serum-free medium.
-
Recombinant human VEGF-A.
-
This compound and other test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Immediately place the plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize, strip the membrane and re-probe with the anti-total-VEGFR-2 antibody.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a biochemical assay to measure the direct inhibitory effect of compounds on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Kinase buffer.
-
ATP.
-
VEGFR-2 substrate (e.g., a synthetic peptide).
-
This compound and other test inhibitors.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 substrate, and the test compound at various concentrations.
-
Add the recombinant VEGFR-2 kinase to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using a detection reagent like ADP-Glo™. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for performing a CETSA® experiment to assess target engagement.
Materials:
-
Cells expressing VEGFR-2.
-
Cell culture medium.
-
This compound and other test inhibitors.
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Equipment for heat treatment (e.g., PCR cycler).
-
Method for protein quantification (e.g., Western Blot, ELISA).
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time.
-
Wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.
-
Analyze the supernatant by Western blot or ELISA to quantify the amount of soluble VEGFR-2 at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for validating target engagement.
Caption: VEGFR-2 Signaling Pathway.
Caption: Target Engagement Validation Workflow.
References
Comparative Kinase Selectivity Profile of CP-547,632 TFA and Other VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of CP-547,632 TFA, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other well-established VEGFR-2 inhibitors. Understanding the cross-reactivity of a kinase inhibitor is crucial for predicting its efficacy, potential off-target effects, and overall therapeutic window. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to aid in research and drug development decisions.
Kinase Cross-Reactivity Comparison
CP-547,632 TFA is a potent inhibitor of VEGFR-2 and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3] It has demonstrated selectivity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][2][3] While comprehensive kinome-wide screening data for CP-547,632 TFA is not publicly available, the following table compares its known inhibitory activity with that of other common VEGFR-2 inhibitors against a selection of key kinases. The data for comparator compounds are derived from broader kinase panel screens.
| Kinase Target | CP-547,632 TFA IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Axitinib IC₅₀ (nM) | Pazopanib IC₅₀ (nM) |
| VEGFR-2 (KDR) | 11 [1][2][3] | 9 | 90 | 0.2 | 30 |
| FGFR1 | 9 (bFGF kinase)[1][2][3] | 50-100 | 580 | 1.2 | 47 |
| VEGFR-1 (Flt-1) | Data not available | 80 | 20 | 0.1 | 10 |
| VEGFR-3 (Flt-4) | Data not available | 13 | 20 | 0.3 | 40 |
| PDGFRβ | >1000[1][2] | 8 | 58 | 1.6 | 84 |
| c-Kit | Data not available | 4 | 68 | 1.7 | 74 |
| EGFR | >1000[1][2] | >10000 | >10000 | >10000 | >10000 |
| Raf-1 (c-Raf) | Data not available | >10000 | 6 | >10000 | >10000 |
| B-Raf | Data not available | >10000 | 22 | >10000 | >10000 |
| RET | Data not available | 31 | 4 | 2.5 | 136 |
Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from various sources. The lack of a comprehensive kinase panel screening for CP-547,632 TFA limits a direct and complete comparison of its selectivity profile with the other listed inhibitors.
Experimental Protocols
A fundamental method for determining the kinase inhibitory activity of a compound is the in vitro kinase inhibition assay . This assay measures the ability of a compound to block the enzymatic activity of a specific kinase. Below is a detailed, representative protocol for such an assay, which is commonly employed in large-scale kinase profiling.
In Vitro Kinase Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., CP-547,632 TFA) against a panel of purified protein kinases.
2. Materials:
- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Test compound (CP-547,632 TFA) dissolved in Dimethyl Sulfoxide (DMSO)
- Adenosine-5'-triphosphate (ATP), [γ-³³P]ATP
- Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
- 96-well or 384-well assay plates
- Phosphocellulose filter mats or membranes
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid
3. Procedure:
- Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed to cover a wide concentration range.
- Reaction Mixture Preparation: In each well of the assay plate, prepare the kinase reaction mixture containing the assay buffer, the specific kinase, and its corresponding substrate.
- Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (as a control for 100% kinase activity) to the reaction mixture. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration is typically kept at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
- Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
- Washing: Wash the filter mats extensively with the wash buffer to remove any unbound [γ-³³P]ATP.
- Detection: After drying the filter mats, add scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: The radioactivity counts are proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
VEGFR-2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor, VEGFR-2. This pathway is a critical driver of angiogenesis. CP-547,632 TFA and other VEGFR-2 inhibitors act by blocking the ATP-binding site in the intracellular kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events.
Experimental Workflow for Kinase Profiling
The diagram below outlines the key steps in a typical in vitro kinase profiling experiment designed to determine the selectivity of an inhibitor across a broad panel of kinases.
References
A Comparative Guide to the In Vivo Efficacy of CP-547,632 TFA and Similar Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of CP-547,632 TFA, a potent tyrosine kinase inhibitor (TKI) of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor (FGF) kinases, with other TKIs sharing similar mechanisms of action, such as sunitinib, sorafenib, and pazopanib. The information herein is collated from preclinical studies to support research and drug development efforts in oncology.
Executive Summary
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize key quantitative data from preclinical studies on CP-547,632 and similar TKIs. It is crucial to note that these data are compiled from different studies and are not the result of direct head-to-head comparisons, which may introduce variability due to different experimental conditions.
Table 1: In Vivo Efficacy of CP-547,632 in Human Tumor Xenograft Models
| Tumor Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| Colo-205 (colon) | 100 mg/kg, p.o., qd (12 days) | 85% | [1] |
| DLD-1 (colon) | 100 mg/kg, p.o., qd (9 days) | 69% | [1] |
| MDA-MB-231 (breast) | Not specified | Dose-dependent inhibition | [1] |
Table 2: Comparative In Vivo Efficacy of Sunitinib and Sorafenib in a Pheochromocytoma Xenograft Model
| TKI | Dose and Schedule | Tumor Volume Reduction | Reference |
| Sunitinib | 40 mg/kg/day, p.o. (14 days) | Marked reduction | [3] |
| Sorafenib | 40 mg/kg/day, p.o. (14 days) | Marked reduction | [3] |
Table 3: Comparative In Vivo Efficacy of Sunitinib and Sorafenib in Human Hepatocellular Carcinoma (HCC) Xenograft Models
| TKI | Dose and Schedule | Antitumor Effect | Reference |
| Sunitinib | 40 mg/kg | Suppressed tumor growth | [4] |
| Sorafenib | 50 mg/kg | Greater antitumor effect than sunitinib | [4] |
Table 4: In Vivo Efficacy of Pazopanib in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Tumor Model | Dose and Schedule | Outcome | Reference |
| A549-luc & L9981-luc | 100 mg/kg, p.o., daily | Significantly delayed tumor growth |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways of VEGFR and FGFR
This diagram illustrates the signaling cascades initiated by the binding of VEGF and FGF to their respective receptors, leading to downstream effects on cell proliferation, survival, and angiogenesis. TKIs like CP-547,632 inhibit these pathways at the receptor level.
Caption: Simplified VEGFR and FGFR signaling pathways and the inhibitory action of TKIs.
Experimental Workflow for In Vivo Tumor Xenograft Study
This diagram outlines a typical workflow for assessing the efficacy of a TKI in a human tumor xenograft mouse model.
Caption: A typical experimental workflow for evaluating TKI efficacy in a xenograft model.
Experimental Protocols
Human Tumor Xenograft Model for Efficacy Assessment
This protocol describes the general procedure for establishing human tumor xenografts in mice to evaluate the in vivo efficacy of a TKI.
1. Cell Culture and Implantation:
-
Human tumor cell lines (e.g., Colo-205, DLD-1) are cultured under standard conditions.
-
Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[5]
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment and control groups.[6]
3. Drug Administration and Monitoring:
-
The TKI (e.g., CP-547,632) is administered orally once daily at specified doses. The control group receives the vehicle.[1]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.[6]
4. Endpoint and Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the mean tumor volume/weight of the treated groups to the control group.
-
For pharmacodynamic studies, a separate cohort of tumor-bearing mice can be treated for a shorter duration, and tumors are collected at specific time points after the last dose for analysis of target inhibition (e.g., VEGFR-2 phosphorylation).
Western Blot for VEGFR Phosphorylation in Tumor Tissue
This protocol outlines the steps to assess the inhibition of VEGFR-2 phosphorylation in tumor tissue from xenograft models.
1. Sample Preparation:
-
Excised tumor tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[7]
2. Protein Quantification:
-
The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
The membrane is blocked (e.g., with BSA in TBST) to prevent non-specific antibody binding.[7]
-
The membrane is incubated with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR2 Tyr1175).[8][9]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
5. Normalization:
-
To ensure equal loading, the membrane is stripped and re-probed with an antibody against total VEGFR-2 and a loading control protein (e.g., GAPDH or β-actin).[10]
-
The intensity of the phosphorylated VEGFR-2 band is normalized to the total VEGFR-2 and the loading control.
Conclusion
CP-547,632 TFA is a potent dual inhibitor of VEGFR-2 and FGF kinases with demonstrated in vivo anti-tumor efficacy in various xenograft models. While direct comparative efficacy data against other TKIs like sunitinib, sorafenib, and pazopanib are lacking, the available preclinical data for all these agents show significant activity in inhibiting tumor growth and angiogenesis. The choice of a particular TKI for further development or clinical application will depend on a variety of factors, including its specific kinase inhibition profile, efficacy in relevant tumor models, and overall safety and tolerability. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued preclinical evaluation and comparison of these important anti-cancer agents.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Pazopanib - Wikipedia [en.wikipedia.org]
- 3. Both sunitinib and sorafenib are effective treatments for pheochromocytoma in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. 2.7. Analysis of VEGFR2 signalling [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of CP-547,632 TFA and Other VEGFR-2 Inhibitors in Cancer Research
In the landscape of anti-angiogenic cancer therapies, small molecule inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have emerged as a critical class of drugs. This guide provides a comparative overview of CP-547,632 TFA, an orally active and potent inhibitor of VEGFR-2 and basic fibroblast growth factor (FGF) kinases, against other established VEGFR-2 inhibitors such as Sunitinib, Sorafenib, and Axitinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform future research and development.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] Upon binding of its ligand, VEGF, the VEGFR-2 receptor undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4]
CP-547,632 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of VEGFR-2 and thereby inhibiting VEGF-stimulated autophosphorylation.[5][6] This disruption of the signaling cascade is the primary mechanism behind its anti-angiogenic and anti-tumor effects.
Comparative Efficacy Data
The following tables summarize the in vitro potency and preclinical/clinical efficacy of CP-547,632 TFA in comparison to Sunitinib, Sorafenib, and Axitinib. It is important to note that the data presented are from different studies and do not represent a direct head-to-head comparison.
In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| CP-547,632 TFA | VEGFR-2 | 11 [1] |
| FGF | 9 [1] | |
| EGFR | >1000 [5] | |
| PDGFRβ | >1000 [5] | |
| Sunitinib | VEGFR-2 | 9 |
| PDGFRβ | 8 | |
| c-Kit | 9 | |
| FLT3 | 21 | |
| Sorafenib | VEGFR-2 | 90 |
| PDGFRβ | 57 | |
| c-Kit | 68 | |
| B-Raf | 22 | |
| Axitinib | VEGFR-2 | 0.2 |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 |
IC50 values for Sunitinib, Sorafenib, and Axitinib are representative values from publicly available data and may vary between studies.
Preclinical and Clinical Efficacy Overview
| Compound | Model/Trial | Key Findings |
| CP-547,632 TFA | Human xenografts in athymic mice | Up to 85% tumor growth inhibition with once-daily oral administration.[1][7] |
| Sunitinib | Phase III trial in metastatic renal cell carcinoma (mRCC) | Significantly longer progression-free survival compared to interferon-alfa. |
| Sorafenib | Phase III trial in advanced hepatocellular carcinoma (HCC) | Significantly improved overall survival and time to progression compared to placebo. |
| Axitinib | Phase III trial in second-line mRCC | Significantly longer progression-free survival compared to sorafenib. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of VEGFR-2 inhibitors.
In Vitro Kinase Assay (for IC50 determination of CP-547,632)
-
Enzyme and Substrate Preparation : Recombinant human VEGFR-2 kinase domain is used. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is coated onto 96-well microplates.
-
Compound Dilution : CP-547,632 is serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction : The VEGFR-2 enzyme, the test compound, and ATP are added to the substrate-coated wells. The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Detection : The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.
-
Data Analysis : The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
-
Cell Culture : Human tumor cell lines (e.g., Colo-205, DLD-1, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum.[8]
-
Animal Model : Athymic nude mice (e.g., BALB/c nude) are used.
-
Tumor Implantation : A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration : Mice are randomized into control and treatment groups. CP-547,632 TFA is administered orally once daily at various dose levels (e.g., 6.25-100 mg/kg/day).[8] The control group receives the vehicle.
-
Efficacy Endpoint : Treatment continues for a defined period (e.g., 10-24 days).[8] The primary endpoint is the inhibition of tumor growth, calculated as the percentage difference in mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis : At the end of the study, tumors may be excised to measure the in vivo inhibition of VEGFR-2 phosphorylation via Western blot or ELISA.[5]
Conclusion
CP-547,632 TFA demonstrates potent and selective inhibition of VEGFR-2 and FGF kinases, leading to significant anti-tumor efficacy in preclinical models. While direct comparative clinical trial data against other VEGFR-2 inhibitors is not available, its in vitro potency and preclinical performance suggest it is a valuable tool for cancer research. The choice of a VEGFR-2 inhibitor for a specific therapeutic application will depend on a variety of factors, including the specific tumor type, the patient's genetic profile, and the desired safety and pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design of future studies in the field of anti-angiogenic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. Axitinib and Cabozantinib in the treatment of patients with mRCC: Results [grandroundsinurology.com]
- 7. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase III trial of sunitinib in combination with capecitabine versus capecitabine monotherapy for the treatment of patients with pretreated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CP-547632 TFA: A Comprehensive Guide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of CP-547632 TFA. This guide provides a procedural, step-by-step plan to ensure the safe handling and disposal of this potent tyrosine kinase inhibitor, prioritizing laboratory safety and environmental responsibility.
CP-547632 trifluoroacetate (TFA) is a small molecule inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. As with many biologically active compounds and chemicals with hazardous components like TFA, proper disposal is not merely a suggestion but a critical component of laboratory safety protocols. The trifluoroacetic acid component, in particular, is a strong, corrosive acid requiring careful handling.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to mitigate risks associated with the compound's biological activity and the corrosive nature of TFA.
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile gloves.[2] | To prevent skin contact with the corrosive and biologically active compound. |
| Eye Protection | Safety glasses with side shields or goggles.[3] | To protect eyes from splashes of the chemical. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood.[2][4] | To minimize inhalation of any dust or aerosols. |
In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
After skin contact: Wash off with soap and plenty of water.[3]
-
After eye contact: Rinse the opened eye for several minutes under running water.[3]
-
After swallowing: Do NOT induce vomiting. Call a physician.[4]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous waste, primarily due to the properties of the TFA salt. Do not dispose of this compound down the drain or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Hazard Assessment: this compound waste should be classified as hazardous chemical waste.
-
Segregation: This waste must be segregated from other laboratory waste streams. Do not mix it with non-hazardous waste. It is also crucial to keep it separate from incompatible materials such as strong bases, oxidizing agents, and metals to avoid violent reactions.[5]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible and leak-proof container with a secure lid. A high-density polyethylene (HDPE) or glass container is suitable.[5] Do not use metal containers.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations. The label should also indicate the hazards (e.g., "Corrosive," "Biologically Active").
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. This should ideally be a satellite accumulation area for hazardous waste.
-
Storage Conditions: Keep the container closed when not in use. Store in a cool, dry place.[6]
Step 4: Arranging for Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Documentation: Complete all required waste disposal forms accurately and completely.
-
Handover: Hand over the waste to trained EHS personnel or a licensed hazardous waste disposal contractor as per your institution's protocol.
Experimental Protocols
While this document focuses on disposal, the handling of this compound in experimental settings necessitates the same level of caution. All materials that come into contact with the compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as hazardous waste following the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling CP-547632 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CP-547632 TFA, a potent VEGFR-2 and FGF kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and inhalation. It is crucial to understand the associated risks to mitigate potential harm.
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Statement |
| H300 | Fatal if swallowed. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | ||
| H315 | Causes skin irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| H319 | Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. |
| P271: Use only outdoors or in a well-ventilated area. |
Quantitative Data:
| Parameter | Value |
| Acute Toxicity Estimate (Oral) | 5.1 mg/kg |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is vital to minimize exposure and ensure safety. The following workflow must be followed:
1. Engineering Controls and Area Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
3. Handling Procedures:
-
Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.
-
Weighing: If weighing the solid form, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, pipette tips), and empty containers, in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is required:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Immediately call a poison control center or doctor. Do not induce vomiting.
-
Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
